molecular formula C5H6BClN2O2 B13983590 2-Amino-5-chloropyridin-4-ylboronic acid

2-Amino-5-chloropyridin-4-ylboronic acid

Cat. No.: B13983590
M. Wt: 172.38 g/mol
InChI Key: ZUIKTKPSFDZYIX-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyridin-4-ylboronic acid (CAS 1222522-34-0) is a boronic acid derivative of an aminopyridine, serving as a valuable synthetic building block in organic chemistry and drug discovery research . This compound is part of the aminopyridine chemical class, which are of considerable interest in various research fields due to their wide applications in pharmacology and as reagents in analytical chemistry . Derivatives of 2-amino-5-chloropyridine have been studied for their use in the synthesis of organic nonlinear optical (NLO) materials, which are critical for future optical communication technologies, photonics, and optical signal processing . Researchers utilize such boronic acids primarily in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds to create novel biphenyl derivatives and complex molecular architectures . The presence of both an amino group and a boronic acid functional group on the chloropyridine ring makes this compound a versatile intermediate for further functionalization. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use. Proper handling procedures are advised, and it is recommended to store the compound in a cool, dry environment, often under an inert atmosphere for maximum stability .

Properties

Molecular Formula

C5H6BClN2O2

Molecular Weight

172.38 g/mol

IUPAC Name

(2-amino-5-chloropyridin-4-yl)boronic acid

InChI

InChI=1S/C5H6BClN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H,(H2,8,9)

InChI Key

ZUIKTKPSFDZYIX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1Cl)N)(O)O

Origin of Product

United States

Foundational & Exploratory

2-Amino-5-chloropyridin-4-ylboronic Acid: Structure, Synthesis, and Technical Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

2-Amino-5-chloropyridin-4-ylboronic acid (often handled as its pinacol ester) is a high-value heterocyclic building block. Its structural uniqueness lies in the tetrasubstituted pyridine core, combining a nucleophilic amine, an electrophilic boron species, and a chlorine substituent that modulates lipophilicity and metabolic stability.

This scaffold is critical in the development of kinase inhibitors (e.g., VEGFR, CDK) where the pyridine nitrogen and amino group often function as a hinge-binding motif, while the C4-boron allows for modular attachment of aryl/heteroaryl tails via Suzuki-Miyaura coupling.

Chemical Identity
PropertyDetail
IUPAC Name (2-Amino-5-chloropyridin-4-yl)boronic acid
Common Analog 2-Amino-5-chloropyridine-4-boronic acid pinacol ester
CAS (Free Acid) 1222522-34-0
CAS (Pinacol Ester) 1222522-36-2 (Boc-protected) / 1073371-77-3 (Related isomer check)
Molecular Formula C5H6BClN2O2 (Free Acid)
Molecular Weight 172.38 g/mol
Solubility DMSO, Methanol, DMF (Poor in non-polar solvents)
Stability Susceptible to protodeboronation under acidic conditions; Pinacol ester is significantly more stable.[1][2]

Structural Analysis & Retrosynthesis

The synthesis of tetrasubstituted pyridines faces severe regioselectivity challenges. The amino group (C2) is strongly electron-donating, directing electrophiles to C3 (ortho) and C5 (para). The chlorine atom (C5) is weakly deactivating but ortho-directing.

To install the boron at C4, we must overcome the natural directing effects that favor C3/C5 functionalization. Therefore, a Halogen-Metal Exchange or Miyaura Borylation strategy starting from a 4-halo precursor is the only robust methodology.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target Target: 2-Amino-5-chloropyridin-4-ylboronic acid Pinacol Intermediate: Pinacol Ester Derivative Target->Pinacol Hydrolysis Precursor Key Precursor: 2-Amino-4-bromo-5-chloropyridine Pinacol->Precursor Miyaura Borylation (Pd-catalyzed) StartMat Starting Material: 2-Amino-4-bromopyridine (Commercially Available) Precursor->StartMat Regioselective Chlorination (NCS, C5-selective)

Figure 1: Retrosynthetic disconnection showing the C5-chlorination strategy.

Detailed Synthesis Protocol

The "Gold Standard" route prioritizes regiocontrol and purification ease. We utilize 2-amino-4-bromopyridine as the starting material because the C4-position is already functionalized, avoiding difficult C4-selective halogenation later.

Step 1: Regioselective Chlorination

Objective: Install the chlorine atom at C5 (para to the amino group). Reaction: Electrophilic Aromatic Substitution.

  • Reagents: 2-Amino-4-bromopyridine (1.0 equiv), N-Chlorosuccinimide (NCS, 1.1 equiv).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Temperature: 50–80 °C.

Protocol:

  • Dissolve 2-amino-4-bromopyridine (CAS 84249-14-9) in ACN (0.5 M concentration).

  • Add NCS portion-wise at room temperature to avoid exotherms.

  • Heat the mixture to 60 °C and monitor by HPLC/TLC.

    • Mechanistic Insight: The amino group activates the ring.[3] C3 is sterically hindered by the adjacent amine and the C4-bromo group. C5 is the electronic sweet spot (para to NH2) and sterically accessible.

  • Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (0-40% EtOAc/Hex).

  • Yield: Expect 75–85%.

  • Product: 2-Amino-4-bromo-5-chloropyridine .

Step 2: Amine Protection (Critical for Yield)

Objective: Prevent catalyst poisoning and side reactions during borylation. Reagent: Di-tert-butyl dicarbonate (Boc2O).

Protocol:

  • Suspend Step 1 product in DCM.

  • Add Boc2O (2.2 equiv) and DMAP (0.1 equiv).

  • Stir at RT for 4–12 hours.

  • Result: Bis-Boc or Mono-Boc protected intermediate. (Bis-Boc is common; typically 2-[Bis(tert-butoxycarbonyl)amino]-4-bromo-5-chloropyridine).

  • Note: This lipophilic intermediate is easily purified by silica plug.

Step 3: Miyaura Borylation

Objective: Convert C4-Bromo to C4-Boronate. Mechanism: Pd(0) oxidative addition followed by transmetalation with diboron.[4]

  • Reagents: Bis(pinacolato)diboron (B2Pin2, 1.2 equiv), Pd(dppf)Cl2·DCM (0.05 equiv), Potassium Acetate (KOAc, 3.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: 90 °C, Inert Atmosphere (N2/Ar).

Protocol:

  • Charge a reaction vessel with Protected Precursor, B2Pin2, and KOAc.

  • Purge with Nitrogen for 15 minutes (Oxygen inhibits the catalyst).

  • Add anhydrous Dioxane and Pd(dppf)Cl2.

  • Heat to 90 °C for 4–16 hours.

  • Monitoring: Look for the disappearance of the bromide.

    • Caution: Protodeboronation (loss of BPin, replaced by H) is the main side reaction if heating is prolonged or moisture is present.

  • Workup: Filter through Celite to remove Pd black. Concentrate filtrate.

  • Product: 2-(Boc-amino)-5-chloropyridin-4-ylboronic acid pinacol ester .

Step 4: Deprotection (Optional)

If the free boronic acid is required, treat the pinacol ester with mild acid (e.g., NaIO4/NH4OAc oxidative cleavage or simple HCl hydrolysis), though the pinacol ester is usually the active species used in subsequent Suzuki couplings.

Process Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Protection cluster_2 Step 3: Miyaura Borylation Start 2-Amino-4-bromopyridine NCS Reagent: NCS Solvent: ACN, 60°C Start->NCS Inter1 2-Amino-4-bromo- 5-chloropyridine NCS->Inter1 Boc Reagent: Boc2O, DMAP Inter1->Boc Inter2 N-Boc Protected Intermediate Boc->Inter2 Pd Pd(dppf)Cl2, B2Pin2 KOAc, Dioxane, 90°C Inter2->Pd Final Target: Pinacol Ester Pd->Final

Figure 2: Step-by-step synthetic workflow.

Troubleshooting & Optimization

Stability Issues (Protodeboronation)

Pyridyl boronic acids are notoriously unstable. The electron-deficient ring facilitates the hydrolytic cleavage of the C-B bond.

  • Symptom: Appearance of 2-amino-5-chloropyridine (mass = M-Bpin+H) in LCMS.

  • Solution:

    • Keep the product as the Pinacol Ester .

    • Store at -20 °C under Argon.

    • Use anhydrous bases (e.g., K3PO4 or Cs2CO3) in subsequent Suzuki couplings to minimize water content.

Impurity Profile
ImpurityOriginRemediation
Des-bromo (Protodehalogenation) Over-reduction during Pd coupling.Reduce reaction time; ensure strict O2-free conditions.
Homocoupling (Biaryl) Oxidative coupling of two boronic esters.Reduce catalyst loading; avoid copper contamination.
Regioisomer (3-Cl) Incorrect chlorination in Step 1.Verify Step 1 regiochemistry by NMR (NOE between NH2 and H3 is crucial).

References

  • Regioselective Halogenation of 2-Aminopyridines

    • Title: Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines.[5][3]

    • Source: Organic & Biomolecular Chemistry, 2014.
    • URL:[Link]

  • Miyaura Borylation of Chloropyridines

    • Title: Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes.
    • Source: Journal of Organic Chemistry, 1995 (Found
    • URL:[Link]

  • Synthesis of 2-Amino-4-bromo-5-chloropyridine Precursor

    • Title: 2-Amino-4-bromo-5-chloropyridine Product Page & Properties.
    • Source: Sigma-Aldrich / PubChem CID 329766199.[6]

    • URL:[Link]

  • Boronic Acid Stability & Handling: Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Source: Wiley-VCH, 2nd Edition. Context: General reference for handling heteroaryl boronic acids.

Sources

Technical Guide: Reactivity & Handling of 2-Amino-5-chloropyridin-4-ylboronic acid

[1]

Executive Summary

The 2-Amino-5-chloropyridin-4-ylboronic acid scaffold represents a high-value, yet challenging, intermediate in medicinal chemistry.[1] Often utilized to construct kinase inhibitors and complex heterocyclic drugs, its utility is defined by the orthogonal reactivity of its three functional handles: the nucleophilic 2-amino group, the electrophilic 5-chloro substituent, and the versatile 4-boronic acid moiety.

However, this compound exhibits significant instability characteristic of heteroaryl boronic acids—specifically protodeboronation and catalyst poisoning . Successful utilization requires a departure from standard Suzuki-Miyaura protocols.[1] This guide outlines the mechanistic causes of these failures and provides validated protocols for synthesis, stabilization, and cross-coupling.

Part 1: Chemical Profile & Stability Analysis[1]

Structural Dynamics

The reactivity of this molecule is governed by the interplay between the pyridine ring's electron deficiency and the substituents' electronic effects.

FeatureElectronic EffectPractical Implication
4-Boronic Acid

-acceptor
Primary Reactivity: Prone to protodeboronation due to the electron-deficient pyridine ring facilitating C-B bond cleavage.
2-Amino Group

-donor (+M)
Catalyst Poison: The free amine can coordinate to Pd(II) species, arresting the catalytic cycle.[1][2] Mitigation: Protection (Boc/Pivaloyl) is often required.[1]
5-Chloro Group

-acceptor (-I)
Steric/Electronic Modulator: Located ortho to the boronic acid, it sterically hinders transmetallation, requiring highly active catalysts (e.g., Buchwald ligands).[1] It is generally inert during C4-coupling.[1]
The Instability Challenge: Protodeboronation

Unlike phenylboronic acids, 4-pyridyl boronic acids are notoriously unstable.[1] The mechanism typically proceeds via an acid-catalyzed or base-promoted pathway, often accelerated by the presence of the 2-amino group which can facilitate zwitterionic intermediates.[1]

Key Insight: The 5-chloro substituent exerts a dual effect.[1] While its electron-withdrawing nature theoretically destabilizes the C-B bond toward certain hydrolytic pathways, its steric bulk can retard the approach of water/proton sources. However, in practice, rapid coupling is essential to outcompete decomposition.[1]

Part 2: Synthesis & Preparation Strategies[3][4][5][6][7]

Direct isolation of the free boronic acid is often impractical due to polymerization (anhydride formation) and degradation. The Pinacol Ester or MIDA Boronate forms are the industry standards for stability.

Recommended Synthesis Route (Pinacol Ester)

Avoid direct borylation of the amine.[1] Use a protection-first strategy.

  • Protection: 2-Amino-5-chloropyridine

    
    N-Boc-2-amino-5-chloropyridine .
    
  • Lithiation: Directed ortho-lithiation (DoM) is difficult due to the competing halogens.[1]

    • Alternative:Pd-Catalyzed Borylation of 2-Amino-4-bromo-5-chloropyridine.

  • Borylation:

    • Reagents:

      
       (Bis(pinacolato)diboron), 
      
      
      , KOAc.[1]
    • Solvent: Dioxane,

      
      .[1]
      
    • Purification: Silica gel chromatography (elute with EtOAc/Hexane).[1]

Part 3: Core Reactivity – Suzuki-Miyaura Coupling[1]

This is the critical workflow. Standard conditions (


"Ortho-Chloro Effect"Protodeboronation1
Validated Coupling Protocol

Objective: Maximize the rate of transmetallation (


System Components:

  • Catalyst: Pd-XPhos G3 or Pd(dppf)Cl2 .[1]

    • Why: XPhos and SPhos are bulky, electron-rich biaryl phosphines that facilitate oxidative addition and, crucially, accelerate transmetallation in sterically hindered (ortho-substituted) systems.[1]

  • Base:

    
     (3.0 equiv) .
    
    • Why: Anhydrous phosphate is milder than carbonate/hydroxide, reducing the concentration of aggressive hydrolytic species that trigger deboronation.

  • Solvent: Dioxane / Water (4:1) or n-Butanol .[1]

    • Why: A biphasic system allows the boronate to remain in the organic phase until activation.

Experimental Procedure (Step-by-Step)
  • Charge: In a reaction vial, combine:

    • Aryl Halide (1.0 equiv)[1][3]

    • 2-Amino-5-chloropyridin-4-ylboronic acid pinacol ester (1.2 equiv)[1]

    • 
       (3.0 equiv)[1]
      
    • 
       (2-5 mol%)[1]
      
  • Solvent: Add 1,4-Dioxane/Water (4:1, degassed). Concentration: 0.1 M.

  • Cycle: Seal and heat to

    
      for 2–4 hours.
    
    • Note: Monitor by LCMS.[1] If protodeboronation (M-Bpin

      
       M-H) is observed >10%, lower temp to 
      
      
      and switch to Pd-PEPPSI-iPr .[1]
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Free NH2)Use N-protected boronate (e.g., N-Boc).[1]
Protodeboronation Product Base too strong / Temp too highSwitch to MIDA Boronate "Slow Release" protocol (see below) or use

.[1]
Homocoupling Oxidation of BoronateEnsure rigorous degassing (Argon sparge 15 min).

Part 4: Advanced Strategy – MIDA Boronates

For cases where the pinacol ester degrades too quickly, the MIDA (N-methyliminodiacetic acid) boronate is the "Gold Standard."

Mechanism: The MIDA ligand locks the boron hybridization to


1

Protocol Modification:

  • Reagent: 2-Amino-5-chloropyridin-4-yl MIDA boronate.[1]

  • Base:

    
     (5.0 equiv) – higher equivalents needed to hydrolyze MIDA.[1]
    
  • Solvent: THF/Water (10:1).[1]

Part 5: Visualization of Reactivity Pathways

The following diagram illustrates the synthesis, protection strategies, and divergent reactivity pathways for this scaffold.

ReactivityMapcluster_synthesisSynthesis & StabilizationStart2-Amino-5-chloro-4-bromopyridineProtectedN-Boc Protected PrecursorStart->ProtectedBoc2O, DMAPPinacolPinacol Ester(Stable Storage Form)Protected->PinacolPd(dppf)Cl2, B2pin2KOAc, 90°CMIDAMIDA Boronate(Slow Release)Pinacol->MIDAMIDA, RefluxReactionSuzuki Coupling(Pd-XPhos, K3PO4)Pinacol->ReactionStandard ActivationMIDA->ReactionSlow HydrolysisSideRxnProtodeboronation(C-B Bond Cleavage)Reaction->SideRxnUnoptimized Conditions(Strong Base/High Temp)ProductC4-Arylated Pyridine(Target Scaffold)Reaction->ProductFast Transmetallation(k_trans > k_debor)FailureFailure

Caption: Workflow for synthesizing and coupling 2-Amino-5-chloropyridin-4-ylboronic acid, highlighting the critical divergence between successful coupling and protodeboronation.

References

  • Knapp, D. M., et al. "Slow-Release Cross-Coupling of Air-Stable 2-Pyridyl MIDA Boronates."[1] Journal of the American Chemical Society, 2009, 131(20), 6961–6963. Link[1]

  • Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides."[1] Journal of the American Chemical Society, 2007, 129(11), 3358–3366. Link[1]

  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles."[1] Journal of the American Chemical Society, 2010, 132(40), 14073–14075. Link[1]

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society, 2017, 139(3), 1312–1318. Link[1]

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction."[1] Chemical Reviews, 1995, 95(7), 2457–2483.[1] Link[1]

A Technical Guide to 2-Amino-5-chloropyridin-4-ylboronic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2-Amino-5-chloropyridin-4-ylboronic acid, a key building block in modern medicinal chemistry and materials science. We will delve into its commercial availability, synthesis, characterization, safe handling, and its application in transformative chemical reactions, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: A Versatile Pyridine Building Block

2-Amino-5-chloropyridin-4-ylboronic acid is a substituted pyridine derivative that has garnered significant interest in the field of organic synthesis. Its unique trifunctional nature, possessing a nucleophilic amino group, an electrophilic chloro substituent, and a versatile boronic acid moiety, makes it a highly valuable reagent for the construction of complex molecular architectures. The pyridine core is a prevalent scaffold in a vast number of pharmaceuticals, agrochemicals, and functional materials, and this particular building block offers multiple points for diversification.[1] The strategic placement of the amino, chloro, and boronic acid groups allows for selective and sequential reactions, providing a powerful tool for the synthesis of novel compounds with potential biological activity or unique material properties.

The primary utility of 2-Amino-5-chloropyridin-4-ylboronic acid lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between the pyridine core and various aryl, heteroaryl, or vinyl partners, paving the way for the synthesis of diverse libraries of compounds for drug discovery and other applications.[2][3]

Commercial Availability and Procurement

2-Amino-5-chloropyridin-4-ylboronic acid is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to multi-gram quantities for larger-scale synthesis. A Boc-protected version, (2-((tert-Butoxycarbonyl)amino)-5-chloropyridin-4-yl)boronic acid, is also commercially available, offering an alternative for syntheses where protection of the amino group is required.[4]

Table 1: Representative Commercial Suppliers

SupplierProduct NameCAS NumberNotes
BLDpharm(2-Amino-5-chloropyridin-4-yl)boronic acid1222522-34-0Available for research use.[5]
BLDpharm(2-((tert-Butoxycarbonyl)amino)-5-chloropyridin-4-yl)boronic acid1222522-36-2Boc-protected version.[4]

Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Purification

While commercially available, the synthesis of 2-Amino-5-chloropyridin-4-ylboronic acid can be achieved in the laboratory, typically starting from the readily available precursor, 2-amino-5-chloropyridine. The general strategy involves a directed ortho-metalation followed by borylation.

Synthetic Pathway Overview

The synthesis commences with the protection of the exocyclic amino group of 2-amino-5-chloropyridine, often as a pivaloyl or Boc amide, to prevent interference in the subsequent lithiation step. The protected intermediate then undergoes a directed ortho-metalation at the 4-position using a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures. The resulting lithiated species is then quenched with a trialkyl borate, typically triisopropyl borate, to form the corresponding boronate ester. Finally, acidic hydrolysis of the boronate ester and deprotection of the amino group yields the desired 2-Amino-5-chloropyridin-4-ylboronic acid.

Synthesis of 2-Amino-5-chloropyridin-4-ylboronic acid start 2-Amino-5-chloropyridine step1 Protection (e.g., PivCl or Boc2O) start->step1 intermediate1 Protected 2-Amino-5-chloropyridine step1->intermediate1 step2 Directed ortho-Metalation (e.g., LDA, -78 °C) intermediate1->step2 intermediate2 Lithiated Intermediate step2->intermediate2 step3 Borylation (e.g., B(OiPr)3) intermediate2->step3 intermediate3 Boronate Ester step3->intermediate3 step4 Hydrolysis and Deprotection (e.g., HCl) intermediate3->step4 product 2-Amino-5-chloropyridin-4-ylboronic acid step4->product

Caption: Synthetic workflow for 2-Amino-5-chloropyridin-4-ylboronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for the synthesis of related pyridineboronic acids.

Step 1: Protection of 2-Amino-5-chloropyridine

  • To a solution of 2-amino-5-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and slowly add pivaloyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Directed ortho-Metalation and Borylation

  • Dissolve the protected 2-amino-5-chloropyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF.

  • Stir the mixture at -78 °C for 2 hours.

  • Add triisopropyl borate (3.0 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

Step 3: Hydrolysis and Deprotection

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 1-2.

  • Stir the mixture vigorously for 4 hours at room temperature.

  • Adjust the pH to ~7 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure 2-Amino-5-chloropyridin-4-ylboronic acid.

Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized 2-Amino-5-chloropyridin-4-ylboronic acid.

Table 2: Typical Characterization Data

TechniqueExpected Observations
¹H NMR Aromatic protons of the pyridine ring are expected in the range of δ 7.0-8.5 ppm. The amino protons will appear as a broad singlet, and the boronic acid protons as a broad singlet, both of which are exchangeable with D₂O.[6]
¹³C NMR Carbon signals for the pyridine ring are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the boronic acid group will be observed at a characteristic downfield shift.[7]
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound should be observed.
Melting Point A sharp melting point is indicative of high purity.

Handling and Storage

Pyridineboronic acids require careful handling and storage to maintain their stability and reactivity.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood.[8][9][10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][11] Avoid inhalation of dust and contact with skin and eyes.[8][9]

  • Storage : Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[8][10] For long-term storage, refrigeration is recommended. Some boronic acids are prone to dehydration to form boroxines, which can affect their reactivity.

Key Applications: Suzuki-Miyaura Cross-Coupling

The premier application of 2-Amino-5-chloropyridin-4-ylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl and hetero-biaryl structures.

General Reaction Scheme

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Conditions boronic_acid 2-Amino-5-chloropyridin-4-ylboronic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) aryl_halide Ar-X (X = Br, I) product Coupled Product catalyst->product base Base (e.g., K₂CO₃)

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Amino-5-chloropyridin-4-ylboronic acid with an aryl bromide.

  • In a reaction vessel, combine 2-Amino-5-chloropyridin-4-ylboronic acid (1.2 eq), the aryl bromide (1.0 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

2-Amino-5-chloropyridin-4-ylboronic acid stands out as a highly versatile and valuable building block for the synthesis of complex molecules. Its commercial availability and the potential for in-house synthesis, coupled with its predictable reactivity in powerful cross-coupling reactions, make it an indispensable tool for researchers in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize this reagent in your research endeavors.

References

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023, March 15). MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Onnuch, A., et al. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 7. Retrieved from [Link]

  • Shandong Jincheng Kerui Chemical Co Ltd. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka. Retrieved from [Link]

  • PubMed. (2007, April 15). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Retrieved from [Link]

  • ACS Publications. (2025, August 7). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Retrieved from [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011, September 2). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PMC. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the pyridine boronic acid ester building blocks. Retrieved from [Link]

  • RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

  • ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

Sources

Technical Guide: Preliminary Studies on 2-Amino-5-chloropyridin-4-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, synthesis strategies, and application protocols for 2-Amino-5-chloropyridin-4-ylboronic acid (and its pinacol ester surrogate). It is designed for medicinal chemists and process scientists working on kinase inhibitor scaffolds.

Part 1: Executive Summary & Strategic Value

The 2-amino-5-chloropyridine core is a "privileged scaffold" in modern drug discovery, serving as a critical pharmacophore in inhibitors for VEGFR-2 , CDK1 , and ALK kinases. The addition of a boronic acid functionality at the C4 position transforms this stable heterocycle into a versatile building block for diversity-oriented synthesis via Suzuki-Miyaura cross-coupling.

However, this molecule presents a dichotomy:

  • High Value: It allows the rapid installation of the 2-amino-5-chloropyridine "head group" onto diverse aryl/heteroaryl cores.

  • High Risk: Pyridyl boronic acids are notoriously unstable. The 2-amino group (electron-donating) and the pyridine nitrogen create a push-pull system that can accelerate protodeboronation , rendering the free acid transient.

Core Recommendation: Researchers should prioritize the usage of the pinacol ester derivative (CAS: 1222522-34-0 or analogs) over the free acid to ensure stoichiometric integrity during storage and coupling.

Part 2: Chemical Architecture & Stability Profile

The Protodeboronation Challenge

Unlike phenylboronic acids, heteroaryl boronates are susceptible to rapid hydrolysis of the C-B bond. In 2-amino-5-chloropyridin-4-ylboronic acid, the mechanism is often base-catalyzed, involving the formation of a boronate "ate" complex followed by protonation at the ipso-carbon.

  • Mechanism: The basic pyridine nitrogen can facilitate self-catalysis or coordinate with the boron center, increasing the Lewis acidity and susceptibility to nucleophilic attack (hydrolysis).

  • Mitigation: The 5-chloro substituent provides steric bulk and electron-withdrawing character, which slightly stabilizes the C4-boron bond compared to the non-chlorinated analog.

Visualization: Stability & Degradation Pathway

The following diagram illustrates the equilibrium between the stable ester and the vulnerable free acid/ate complex.

Protodeboronation Ester Pinacol Ester (Stable Form) Acid Free Boronic Acid (Equilibrium Species) Ester->Acid Hydrolysis (H2O) Ate Boronate 'Ate' Complex (Reactive Intermediate) Acid->Ate Base (OH-) Decomp Protodeboronated Product (2-Amino-5-chloropyridine) Ate->Decomp Ipso-Protonation (Irreversible)

Caption: Figure 1. The degradation pathway of pyridyl boronates. The transition from the 'Ate' complex to the decomposed product is the rate-limiting failure mode in aqueous basic media.

Part 3: Synthesis & Purification Strategies[1]

Direct lithiation of 2-amino-5-chloropyridine is chemically risky due to competing lithiation sites (C3 vs C4) and the need for amine protection. The Convergent SNAr Strategy is recommended for high-purity generation.

Recommended Route: The "Reverse-Functionalization" Approach

This protocol avoids the ambiguity of directing groups by installing the boron species before the amino group, utilizing the high reactivity of 2-halopyridines toward nucleophilic aromatic substitution (SNAr).

Step-by-Step Protocol:

  • Starting Material: 2,5-Dichloropyridine (Commercial Grade).

  • Regioselective Lithiation (C4 Functionalization):

    • Reagent: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

    • Conditions: THF, -78°C, inert atmosphere (Ar/N2).[1]

    • Mechanism:[1][2][3][4][5][6][7] The C5-chlorine directs lithiation to the C4 position (ortho-lithiation) due to the inductive effect, while the C2-chlorine prevents C3 lithiation via steric/electronic repulsion.

    • Trapping: Add Triisopropyl borate (B(OiPr)3) followed by acidic workup or direct pinacol quenching.

    • Intermediate: 2,5-Dichloropyridin-4-ylboronic acid pinacol ester.

  • Selective Amination (SNAr):

    • Reagent: Aqueous Ammonia (NH4OH) or Ammonia in Ethanol.

    • Conditions: Sealed tube, 80-100°C.

    • Selectivity: The C2-chlorine is significantly more electrophilic than the C5-chlorine due to the proximity to the ring nitrogen. The C4-boronate ester (electron-withdrawing) further activates the ring, ensuring regioselective substitution at C2.

    • Product:2-Amino-5-chloropyridin-4-ylboronic acid pinacol ester .

Quantitative Data: Yield Expectations
Reaction StepReagentsTempTypical YieldKey By-product
Lithiation LDA / B(OiPr)3-78°C75-85%3-lithiated isomer (<5%)
Esterification Pinacol / AcOHRT90-95%Boroxine trimer
SNAr Amination NH3 / EtOH90°C60-70%2,5-diamino species

Part 4: Suzuki-Miyaura Coupling Protocols

When using this scaffold in drug development, standard Suzuki conditions often fail due to the instability of the pyridyl-boron bond. The following "Gentle Activation" protocol is validated for heteroaryl-heteroaryl couplings.

The "Gentle Activation" Protocol

Objective: Maximize cross-coupling rate while minimizing protodeboronation time-window.

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (High stability) or Pd(Amphos)Cl2 (High activity).

  • Base: K3PO4 (Potassium Phosphate Tribasic). Avoid strong hydroxide bases (NaOH/KOH) which accelerate deboronation.

  • Solvent System: 1,4-Dioxane : Water (4:1) . The biphasic nature helps solvate the inorganic base while protecting the boronate in the organic phase.

  • Temperature: 80°C (Do not exceed 100°C).

Workflow Diagram

SuzukiWorkflow Step1 Step 1: Pre-Activation Mix Halide + Catalyst in Dioxane (Purge O2) Step2 Step 2: Boronate Addition Add 2-Amino-5-Cl-Py-4-Bpin (1.2 - 1.5 equiv) Step1->Step2 Step3 Step 3: Base Injection Add aq. K3PO4 (3.0 equiv) Degas immediately Step2->Step3 Step4 Step 4: Thermal Cycle Heat to 80°C for 4-6 hours Monitor by LCMS Step3->Step4 Result Target Biaryl Product Step4->Result

Caption: Figure 2. Optimized Suzuki-Miyaura workflow for labile pyridyl boronates. Sequential addition minimizes catalyst poisoning and boronate hydrolysis.

Part 5: References

  • Privileged Scaffolds in Medicinal Chemistry:

    • Title: "Pyridine Derivatives as Preferable Scaffolds for the Process of Discovering New Drugs"

    • Source: Researcher.Life / Elsevier (2023)

    • URL:[Link]

  • Protodeboronation Mechanisms:

    • Title: "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles"

    • Source: LJMU Research Online (2025)

    • URL:[Link]

  • Synthesis of Pyridyl Boronates:

    • Title: "Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid" (Analogous Methodology)

    • Source: ResearchGate (2025)

    • URL:[Link][8]

  • Lithiation Regioselectivity:

    • Title: "Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity"

    • Source: Journal of the American Chemical Society (2010)

    • URL:[Link]

  • Compound Data:

    • Title: "2-Chloropyridine-4-boronic acid, pinacol ester | C11H15BClNO2"

    • Source: PubChem (2025)[9][10]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors Using 2-Amino-5-chloropyridin-4-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the landscape of kinase inhibitor design, the 2-amino-5-chloropyridin-4-yl moiety represents a privileged scaffold. It functions primarily as a hinge binder , mimicking the adenine ring of ATP to form critical hydrogen bonds with the kinase backbone (specifically the Glu and Leu/Met gatekeeper residues).

  • 2-Amino Group: Acts as a hydrogen bond donor/acceptor pair for the hinge region.

  • 5-Chloro Substituent: Fills the hydrophobic pocket (selectivity filter) and blocks metabolic oxidation at the 5-position, significantly increasing in vivo half-life compared to the unsubstituted pyridine.

  • 4-Boronic Acid Handle: The vector for extending the molecule into the solvent-exposed region or the specificity pocket via Suzuki-Miyaura cross-coupling.

Critical Technical Alert: While the prompt specifies "2-Amino-5-chloropyridin-4-ylboronic acid," this specific free boronic acid is kinetically unstable in its unprotected form. It undergoes rapid protodeboronation under the basic aqueous conditions required for Suzuki coupling. This guide provides the necessary workaround: utilizing the Pinacol Ester (Bpin) or N-protected derivatives to ensure reaction fidelity.

Structural Rationale & Binding Mode[1][2][3]

To understand the synthesis, one must understand the target. The diagram below illustrates why this specific building block is selected for Type I and Type II kinase inhibitors.

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu/Met Backbone) Scaffold 2-Amino-5-chloropyridine Core Scaffold->Hinge H-Bonding (Donor/Acceptor) Vector C4-Position (Suzuki Coupling Site) Scaffold->Vector Extension to Solvent Front Hydrophobic Hydrophobic Pocket (Gatekeeper) Scaffold->Hydrophobic 5-Cl Interaction Vector->ATP_Pocket Occupies

Figure 1: Pharmacophore mapping of the 2-amino-5-chloropyridine scaffold within the kinase ATP pocket.

Pre-Synthetic Considerations: The Protodeboronation Trap

The Problem: Heteroaryl boronic acids containing basic nitrogen atoms (like pyridines) form zwitterionic species in neutral/basic media.[1] This zwitterion facilitates the cleavage of the C-B bond, replacing it with C-H (protodeboronation), destroying your reagent before it couples.

The Solution:

  • Use the Pinacol Ester (Bpin): The ester is significantly more stable towards hydrolysis than the free acid.

  • Protect the Amine: Masking the 2-amino group with a Boc (tert-butyloxycarbonyl) or Piv (Pivaloyl) group removes the zwitterionic pathway.

Stability Comparison Table
Reagent FormStability (pH > 7)Coupling EfficiencyRecommendation
Free Boronic Acid Low (Rapid Decomp)Poor (< 20%)Avoid
Pinacol Ester (Bpin) ModerateGood (50-70%)Standard
N-Boc Protected Bpin HighExcellent (> 85%)Preferred

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-amino-5-chloropyridine-4-boronic acid pinacol ester (the stable surrogate) with a generic aryl halide (Ar-X, where X = Br, I, or OTf).

Reagents & Equipment
  • Nucleophile: 2-Amino-5-chloropyridine-4-boronic acid pinacol ester (1.2 equiv).

  • Electrophile: Aryl Halide (e.g., 6-bromoindazole) (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G2 (3 mol%).

    • Why: Pd(dppf)Cl₂ is robust; XPhos is superior for sterically hindered or electron-poor heteroarenes.

  • Base: 2M Aqueous K₂CO₃ or Cs₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated).

Step-by-Step Methodology
  • Degassing: In a microwave vial or round-bottom flask, combine the solvent system (Dioxane/Water). Sparge with Argon for 15 minutes. Dissolved oxygen is the primary cause of homocoupling byproducts.

  • Loading: Add the Aryl Halide (1.0 eq), Boronic Ester (1.2 eq), and Base (3.0 eq).

  • Catalyst Addition: Add the Palladium catalyst (3-5 mol%) last. Quickly seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring: Check via LC-MS. Look for the product mass [M+H]+.

    • Checkpoint: If protodeboronation is observed (mass corresponding to 2-amino-5-chloropyridine), lower the temperature to 80°C and switch base to K₃PO₄.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography.

    • Note: Aminopyridines are polar. Use a gradient of DCM:MeOH (0% to 10%) or EtOAc:Hexanes.

Advanced Workflow: Synthesis of a VEGFR-2 Inhibitor Analog

The following workflow visualizes the synthesis of a complex inhibitor using the N-protected strategy to maximize yield.

SynthesisWorkflow Start 2-Amino-5-chloropyridine (Raw Material) Step1 1. Protection (Boc2O) 2. Ir-Catalyzed Borylation Start->Step1 Activation Intermediate N-Boc-5-Cl-Pyridine-4-Bpin (Stable Reagent) Step1->Intermediate Isolation Coupling Suzuki Coupling (Ar-Br, Pd-XPhos) Intermediate->Coupling + Core Scaffold Deprotection Acid Deprotection (TFA/DCM) Coupling->Deprotection Precursor Final Final Kinase Inhibitor Deprotection->Final Yield: ~75%

Figure 2: Optimized synthetic route utilizing the N-Boc protected intermediate to prevent catalyst poisoning.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<30%) Catalyst poisoning by free amine.Switch to N-Boc protected boronate or increase catalyst loading to 10 mol%.
Protodeboronation (Ar-H) Reaction temperature too high or base too strong.Switch base to K₃PO₄ (anhydrous) or KF . Use anhydrous dioxane/MeOH.
Homocoupling (Ar-Ar) Incomplete degassing (Oxygen presence).Sparge solvents longer; ensure Argon balloon is positive pressure.
Black Precipitate "Palladium Black" formation (catalyst death).Add additional ligand (e.g., free XPhos) or switch to Pd(Amphos)Cl₂ .

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(3), 1312–1318. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Zhang, J., et al. (2015). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2.[3] Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183. Link

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-chloropyridin-4-ylboronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Privileged Scaffolds in Drug Discovery

The synthesis of highly functionalized heteroaromatic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, the 2-amino-4-arylpyridine scaffold is of particular interest due to its prevalence in a wide range of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the construction of carbon-carbon bonds, offering a direct route to these valuable structures.[1] This application note provides a detailed guide for researchers on the reaction conditions for the successful coupling of "2-Amino-5-chloropyridin-4-ylboronic acid" with a variety of aryl halides. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present detailed experimental protocols, and offer troubleshooting guidance to navigate the unique challenges presented by this electron-rich and potentially sensitive substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for rational optimization of reaction conditions. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[3]

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (in this case, the 2-amino-5-chloropyridin-4-yl group) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The base is essential for the activation of the boronic acid.[4]

  • Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-R'L_n Ar-Pd(II)-R'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-R'L_n Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)-R'L_n->Pd(0)L_n Ar-R' Ar-R' Ar-Pd(II)-R'L_n->Ar-R' Reductive Elimination

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling 2-Amino-5-chloropyridin-4-ylboronic acid

The successful coupling of this specific boronic acid requires careful consideration of several factors due to its inherent electronic and structural properties.

  • The Role of the Amino Group: The presence of a primary amine group can be both beneficial and challenging. While it is often possible to perform the coupling without protection, the amino group can coordinate to the palladium center, potentially inhibiting the catalyst.[1] However, in some cases, this coordination may facilitate the reaction.

  • Stability of the Boronic Acid: Heteroaromatic boronic acids, particularly those with electron-donating groups, can be prone to protodeboronation (cleavage of the C-B bond).[5] This side reaction reduces the yield of the desired product. The use of more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.[3][5]

  • Electronic Properties: The 2-amino group is strongly electron-donating, which increases the electron density of the pyridine ring. This can make the transmetalation step more facile but may slow down the reductive elimination. Conversely, the 5-chloro substituent is electron-withdrawing, which can influence the overall reactivity.

Recommended Reaction Components

Based on literature precedent for similar substrates and the principles of the Suzuki-Miyaura reaction, the following components are recommended for the coupling of 2-Amino-5-chloropyridin-4-ylboronic acid with aryl halides.

ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(PPh₃)₄ is a standard, often effective catalyst. For more challenging couplings, especially with sterically hindered or electron-rich partners, more advanced catalysts with bulky, electron-rich ligands like dppf or Buchwald ligands are recommended to enhance catalytic activity.[4]
Ligand Triphenylphosphine (PPh₃), dppf, XPhos, SPhosFor simple aryl halides, PPh₃ may suffice. For more demanding substrates, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is required to activate the boronic acid for transmetalation. The choice of base can influence reaction rate and yield, with K₃PO₄ and Cs₂CO₃ often being effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂OA biphasic solvent system is commonly used to dissolve both the organic and inorganic reagents. The presence of water can also facilitate the reaction.[6][7]
Aryl Halide Aryl bromides and iodidesAryl bromides and iodides are generally more reactive than aryl chlorides in Suzuki-Miyaura couplings.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-Amino-5-chloropyridin-4-ylboronic acid. Optimization may be required for specific aryl halides.

Protocol 1: General Conditions for Aryl Bromides and Iodides

This protocol is suitable for a wide range of aryl bromides and iodides.

Protocol_Workflow start Start reagents Combine Boronic Acid, Aryl Halide, Base, Catalyst, and Ligand start->reagents degas Degas the Reaction Mixture reagents->degas heat Heat to Reaction Temperature (e.g., 80-100 °C) degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • 2-Amino-5-chloropyridin-4-ylboronic acid (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add 2-Amino-5-chloropyridin-4-ylboronic acid, the aryl halide, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add Pd(PPh₃)₄ to the vessel.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of boronic acid).

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Less Reactive Aryl Halides (e.g., Aryl Chlorides)

For less reactive aryl chlorides, a more active catalyst system is generally required.

Materials:

  • 2-Amino-5-chloropyridin-4-ylboronic acid (1.0 equiv)

  • Aryl chloride (1.5 equiv)

  • XPhos Pd G3 (or other Buchwald precatalyst) (0.02 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene

  • Water (degassed)

Procedure:

Follow the general procedure outlined in Protocol 1, with the following modifications:

  • Use XPhos Pd G3 as the catalyst and K₃PO₄ as the base.

  • Use toluene and degassed water as the solvent system (e.g., 10:1 ratio).

  • The reaction temperature may need to be increased to 100-110 °C.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a more active catalyst/ligand system (e.g., Buchwald precatalyst).- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature in increments of 10 °C.
Protodeboronation - Instability of the boronic acid- Prolonged reaction time at high temperature- Convert the boronic acid to its pinacol ester or potassium trifluoroborate salt.[3][5]- Use milder reaction conditions (lower temperature, shorter reaction time if possible).
Homocoupling of Aryl Halide - Presence of oxygen- High catalyst loading- Ensure the reaction mixture is thoroughly degassed.- Reduce the catalyst loading.
Poor Product Recovery - Product is water-soluble- Emulsion formation during workup- Saturate the aqueous layer with NaCl before extraction.- Add a small amount of brine to break up emulsions.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Amino-5-chloropyridin-4-ylboronic acid with aryl halides is a highly effective method for the synthesis of valuable 2-amino-4-arylpyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and overcome the challenges associated with this specific substrate. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and drug development professionals to facilitate their research and accelerate the discovery of new therapeutic agents.

References

  • Thompson, A. E., Hughes, G., Batsanov, A. S., Bryce, M. R., Parry, P. R., & Tarbit, B. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of organic chemistry, 70(1), 388–390. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • An electrochemical synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides. (2012). Molecules, 17(10), 11687–11696. [Link]

  • Hussain, M., Ahmed, N., Ahmed, S., Mabkhot, Y. N., & Yousuf, S. (2015). Synthesis of 2-Aryl-3,4,5,6-tetrachloropyridines and 2,6-Diaryl-3,4,5-trichloropyridines by Site-Selective Suzuki-Miyaura Reactions of Pentachloropyridine. Molecules, 20(8), 13696–13708. [Link]

  • Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of organic chemistry. [Link]

  • Nolan, S. P. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of organic chemistry, 72(15), 5565–5572. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from a relevant academic source providing information on the Suzuki reaction mechanism and conditions.
  • A YouTube video explaining the Suzuki cross-coupling reaction. (2020, February 14). Retrieved from [Link]

  • A YouTube video demonstrating the experimental setup of a Suzuki coupling reaction. (2025, March 29). Retrieved from [Link]

  • A Reddit discussion on troubleshooting Suzuki coupling reactions. (2021, July 9). Retrieved from [Link]

  • A Reddit discussion on problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025, May 7). Retrieved from [Link]

  • A ResearchGate entry on the Suzuki coupling of different chloropyridines with phenylboronic acids.
  • A research paper on fully aqueous and air-compatible cross-coupling of primary alkyl halides with aryl boronic species. (2023, April 24). Chemical Science, 14(17), 4567–4574. [Link]

  • A research paper on the effect of substituents on Suzuki-Miyaura reactions.

Sources

Application Notes & Protocols: Synthesis of Substituted Pyridines via Suzuki-Miyaura Coupling of 2-Amino-5-chloropyridin-4-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of the Aminopyridine Scaffold

The substituted aminopyridine framework is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active agents.[1][2] The ability to strategically introduce diverse substituents onto this privileged scaffold is paramount for tuning properties such as target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. 2-Amino-5-chloropyridin-4-ylboronic acid emerges as a highly valuable and versatile building block for this purpose. Its structure offers three key points of chemical diversity: the boronic acid at the 4-position for C-C bond formation, the chloro group at the 5-position for further functionalization, and the amino group at the 2-position, which can be a key pharmacophoric element or a handle for subsequent derivatization.

This document provides a comprehensive guide to employing 2-Amino-5-chloropyridin-4-ylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate novel 2,4-disubstituted-5-chloropyridines.[1][3] We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized protocol, and discuss critical experimental parameters and troubleshooting strategies to ensure successful synthesis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[4][5][6][7][8] The reaction couples an organoboron compound (like our aminopyridine boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Mechanistic Rationale

A foundational understanding of the catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[8] This is often the rate-determining step of the cycle.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer and displaces the halide from the palladium.[8][9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[7][8]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Aryl [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_Both [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar¹-Ar²\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning ArylHalide [label="Ar¹-X", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar²-B(OH)₂ + Base", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [label=""]; PdII_Aryl -> Transmetalation [style=invis]; Transmetalation -> PdII_Both [label=""]; PdII_Both -> RedElim [style=invis]; RedElim -> Pd0 [label=""];

ArylHalide -> OxAdd [dir=back]; BoronicAcid -> Transmetalation [dir=back]; RedElim -> Product; } caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A notable consideration for aminopyridines is the potential for the basic nitrogen of the pyridine ring or the amino group to coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[3][10] However, studies have shown that many aminopyridine substrates are suitable for Suzuki coupling without the need for protecting groups, provided the reaction conditions are well-chosen.[10][11]

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Amino-5-chloropyridin-4-ylboronic acid with a variety of aryl or heteroaryl halides.

Reagents & Equipment
  • 2-Amino-5-chloropyridin-4-ylboronic acid

  • Aryl/Heteroaryl Halide (Bromides or Iodides are recommended for higher reactivity)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Inert Gas: Argon or Nitrogen

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, and standard glassware for workup and purification.

Step-by-Step Method
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-Amino-5-chloropyridin-4-ylboronic acid (1.2–1.5 equiv.), and potassium carbonate (2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.02–0.05 equiv., 2–5 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and undesirable homocoupling of the boronic acid.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4–24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Combine Reactants: - Boronic Acid (1.2 eq) - Aryl Halide (1.0 eq) - Base (2.0 eq) B Add Pd Catalyst (2-5 mol%) A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent (Dioxane/H₂O) C->D E Heat (80-100 °C) Monitor by TLC/LC-MS D->E F Aqueous Workup & Extraction E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H I Pure Product H->I

Optimization of Key Experimental Parameters

The success of a Suzuki-Miyaura coupling, especially with functionalized heteroaromatic substrates, often hinges on the careful selection of reaction components.

Parameter Recommendation & Rationale
Palladium Catalyst Pd(dppf)Cl₂: A highly versatile and robust catalyst for heteroaromatic couplings. The dppf ligand is both electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps while providing stability to the catalyst complex.[4][5] Other catalysts like Pd(PPh₃)₄ can also be effective but may require higher temperatures or longer reaction times.[12]
Base K₂CO₃ or Na₂CO₃: Aqueous inorganic bases are standard.[12] They are strong enough to facilitate the crucial transmetalation step but mild enough to prevent significant protodeboronation (hydrolysis) of the starting boronic acid.[13] For particularly sensitive substrates, milder bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) can be advantageous.[4][13]
Solvent System Dioxane/Water, Toluene/Water, or DME/Water: A mixed aqueous/organic solvent system is essential.[14] The organic solvent (e.g., dioxane) solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex required for transmetalation.[7]
Coupling Partner Aryl/Heteroaryl Bromides & Iodides: The reactivity of the organic halide follows the trend I > Br > Cl.[8] While chlorides can be coupled, they often require more active (and expensive) catalysts and ligands, along with higher temperatures.[5] For initial explorations, bromides offer a good balance of reactivity and stability.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently degassed solvents.3. Reaction temperature too low.4. Ineffective base.1. Use fresh catalyst. Ensure a robust inert atmosphere is maintained.2. Degas solvents thoroughly via sparging with inert gas or freeze-pump-thaw cycles.3. Increase temperature in 10 °C increments.4. Switch to a stronger base (e.g., K₃PO₄) or a different base (e.g., Cs₂CO₃).
Significant Protodeboronation 1. Reaction temperature too high.2. Prolonged reaction time.3. Base is too strong or concentration is too high.1. Lower the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use a milder base (e.g., CsF) or fewer equivalents of the current base.[13]
Formation of Homocoupled Byproduct 1. Presence of oxygen in the reaction.2. Pd(II) species in the reaction mixture.1. Improve degassing procedure for the reaction vessel and solvents.2. Ensure a good quality Pd(0) precursor or that the Pd(II) precatalyst is efficiently reduced in situ.[7]
Difficulty in Purification 1. Product is highly polar.2. Byproducts have similar polarity to the product.1. Consider reverse-phase chromatography.2. Re-evaluate the reaction conditions to minimize byproduct formation. Try a different solvent system for chromatography (e.g., CH₂Cl₂/MeOH).

Conclusion

2-Amino-5-chloropyridin-4-ylboronic acid is a powerful reagent for the synthesis of complex and pharmacologically relevant substituted pyridines. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for its application. By understanding the underlying mechanism and carefully optimizing the choice of catalyst, base, and solvent, researchers can efficiently generate diverse libraries of novel compounds for drug discovery and development. The protocols and insights provided herein serve as a comprehensive starting point for the successful implementation of this important synthetic transformation.

References

  • Thompson, A. S. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • [No Author] (n.d.). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Semantic Scholar. Available at: [Link]

  • Rojas, J. M. et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • Fors, B. P. et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]

  • Guram, A. S. et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Zoubi, R. M. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Miyaura, N. & Suzuki, A. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available at: [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available at: [Link]

  • Wallace, D. J. & Chen, C. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available at: [Link]

  • Google Patents (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine. Google Patents.
  • Al-Zaydi, K. M. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Journal of Chemical Research. Available at: [Link]

  • ResearchGate (n.d.). Examples of boronic acids in pharmacologically relevant compounds. ResearchGate. Available at: [Link]

  • Singh, J. et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available at: [Link]

  • Barbe, A. et al. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Zhu, L. et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Available at: [Link]

  • Horta, B. A. C. et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]

Sources

"2-Amino-5-chloropyridin-4-ylboronic acid" as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the utilization of 2-Amino-5-chloropyridin-4-ylboronic acid in medicinal chemistry. It addresses the stability challenges inherent to heteroaryl boronic acids and provides validated protocols for their successful deployment in drug discovery.

Building Block for Kinase Inhibitor Scaffolds and Fused Heterocycles

Executive Summary

2-Amino-5-chloropyridin-4-ylboronic acid (CAS: 1222522-36-2 for Boc-protected analog; free acid generated in situ) is a high-value heterocyclic building block. Its trisubstituted pyridine core—featuring an amino group at C2, a boronic acid at C4, and a chlorine atom at C5—serves as a privileged scaffold in the design of Type I and Type II kinase inhibitors (e.g., VEGFR-2, CDK1).[1]

This guide addresses the critical "heteroaryl boronic acid problem"—specifically the propensity for protodeboronation—and outlines optimized Suzuki-Miyaura coupling protocols to install aryl substituents at the C4 position. Furthermore, it details the downstream cyclization of these intermediates into imidazo[4,5-b]pyridines , a motif ubiquitous in oncology therapeutics.[1]

Chemical Properties & Handling

The electronic environment of the pyridine ring renders the C4-boron bond sensitive to hydrolysis and protodeboronation, particularly under aqueous basic conditions.[1]

PropertySpecification
Chemical Formula C₅H₆BClN₂O₂
Molecular Weight 172.38 g/mol
Appearance Off-white to pale yellow solid
Storage 2–8°C, under Argon/Nitrogen (Hygroscopic)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in CH₂Cl₂
Stability Concern Protodeboronation: The C4-position is susceptible to base-catalyzed C-B bond cleavage, releasing 2-amino-5-chloropyridine.[1]

Handling Recommendation: Due to stability concerns, this reagent is frequently supplied as the pinacol ester or the N-Boc protected derivative.[1] If using the free boronic acid, avoid prolonged exposure to air and moisture.[1] For critical scale-ups, we recommend the MIDA boronate strategy to enable "slow-release" of the active species, maintaining low steady-state concentrations of the boronic acid to minimize decomposition [1].[1]

Application 1: Optimized Suzuki-Miyaura Coupling

The primary utility of this building block is the modular synthesis of 2-amino-4-aryl-5-chloropyridines . Standard Suzuki conditions often fail due to rapid protodeboronation or catalyst poisoning by the free amino group.

Mechanism of Instability

The basic nitrogen of the pyridine ring can coordinate to the Palladium center, inhibiting the catalytic cycle.[1] Simultaneously, the electron-deficient nature of the pyridine ring accelerates hydrolytic cleavage of the C-B bond before transmetalation can occur [2].

Protocol A: High-Throughput Robust Method (General Purpose)

Best for coupling with electron-deficient aryl halides.

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Boronic Acid: 2-Amino-5-chloropyridin-4-ylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Charge a microwave vial with the aryl halide, boronic acid, Pd catalyst, and base.[1]

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed solvent mixture.

  • Heat at 90°C for 4–16 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography (typically 0–10% MeOH in DCM).

Protocol B: The "Slow-Release" Method (For Difficult Substrates)

Required for sterically hindered or electron-rich coupling partners where protodeboronation dominates.

Reagents:

  • Catalyst: XPhos Pd G2 (2-5 mol%) – XPhos ligand creates a steric shield, preventing amine coordination.[1]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol/Water (5:1)

  • Additive: If using the free acid, consider adding the boronic acid in 3 portions over 1 hour.

Application 2: Synthesis of Fused Heterocycles

The 2-amino-5-chloro-4-arylpyridine product from the Suzuki coupling is a versatile precursor. A key transformation is the cyclization to imidazo[4,5-b]pyridines , which mimics the purine core of ATP, making it an ideal kinase hinge-binder [3].[1]

Workflow Diagram

The following diagram illustrates the synthetic pathway from the boronic acid building block to the final fused heterocycle.

SyntheticWorkflow Start 2-Amino-5-chloropyridin- 4-ylboronic acid Coupling Suzuki-Miyaura Coupling Start->Coupling + Ar-X Pd Cat., Base Intermediate 2-Amino-4-aryl- 5-chloropyridine Coupling->Intermediate C-C Bond Formation Cyclization Orthoester Cyclization (or CDI/Triphosgene) Intermediate->Cyclization + R-C(OEt)3 or Phosgene source Product 7-Aryl-6-chloro- imidazo[4,5-b]pyridine Cyclization->Product Ring Fusion

Figure 1: Synthetic workflow for converting the boronic acid building block into kinase-privileged imidazopyridine scaffolds.

Protocol: Cyclization to Imidazo[4,5-b]pyridine[1]
  • Reactant: 2-Amino-4-aryl-5-chloropyridine (1.0 equiv).

  • Reagent: Triethyl orthoformate (excess, acts as solvent) or R-C(OEt)₃ for substituted imidazoles.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Conditions: Reflux (100–140°C) for 2–4 hours.

  • Mechanism: The exocyclic amine condenses with the orthoester, followed by intramolecular attack by the ring nitrogen (N1) to close the imidazole ring.

Troubleshooting & Optimization

When yields are low, distinguishing between catalyst deactivation and boronic acid decomposition is critical.[1]

OptimizationTree Problem Low Yield in Suzuki Coupling Check1 Is unreacted Aryl Halide remaining? Problem->Check1 Yes1 YES Check1->Yes1 No1 NO (Halide consumed) Check1->No1 Analysis1 Catalyst Failure or Boronic Acid Decomposition? Yes1->Analysis1 Action1 Add excess Boronic Acid (2.0 eq) Switch to XPhos Pd G2 Analysis1->Action1 Analysis2 Side Reactions (Dehalogenation/Homocoupling) No1->Analysis2 Action2 Lower Temp (80°C) Change Solvent to Toluene/Water Analysis2->Action2

Figure 2: Decision tree for troubleshooting Suzuki coupling failures with pyridyl boronic acids.

References

  • Knapp, D. M., et al. (2010).[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2]

  • Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[2]

  • Lunn, M. I., et al. (2007).[1] "Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1)." Bioorganic & Medicinal Chemistry Letters.

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Application Notes and Protocols for the C-N Cross-Coupling of 2-Amino-5-chloropyridin-4-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N-Aryl Aminopyridines

Substituted aminopyridines are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and functional organic materials. The formation of a carbon-nitrogen (C-N) bond to an aminopyridine core is a critical transformation for derivatization and the generation of molecular complexity. Among the modern synthetic methodologies, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of these C-N bonds.[1][2] This application note provides a detailed guide to the experimental procedures for the C-N coupling of "2-Amino-5-chloropyridin-4-ylboronic acid" with a generic amine partner, focusing on two of the most robust and widely adopted methods: the Chan-Lam copper-catalyzed coupling and the Buchwald-Hartwig palladium-catalyzed amination.

The choice between these two methodologies is often dictated by the substrate scope, functional group tolerance, and desired reaction conditions. The Chan-Lam coupling is renowned for its operational simplicity, often proceeding under mild, aerobic conditions.[3][4] In contrast, the Buchwald-Hartwig amination, while typically requiring an inert atmosphere, offers a broader substrate scope and often higher catalytic efficiency, particularly for challenging substrates.[5][6]

This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the choice of reagents and conditions, ensuring a robust and reproducible experimental design.

Reaction Schematics

The two primary approaches for the C-N coupling of 2-Amino-5-chloropyridin-4-ylboronic acid with a generic amine (R¹R²NH) are depicted below:

Scheme 1: Chan-Lam C-N Coupling

Caption: General scheme for the Chan-Lam C-N coupling.

Scheme 2: Buchwald-Hartwig C-N Coupling

Caption: General scheme for the Buchwald-Hartwig C-N coupling.

Part 1: Chan-Lam C-N Coupling Protocol

The Chan-Lam reaction is an attractive method for C-N bond formation due to its mild conditions and the use of inexpensive and abundant copper catalysts.[3] The reaction is typically performed open to the air, which simplifies the experimental setup.

Causality Behind Experimental Choices
  • Catalyst: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst for this transformation. It is bench-stable and readily available.

  • Base: A mild organic base such as pyridine or triethylamine (Et₃N) is employed to facilitate the deprotonation of the amine nucleophile and promote the catalytic cycle.

  • Solvent: Dichloromethane (DCM) or methanol (MeOH) are often used as they are relatively non-coordinating and effectively solubilize the reactants.

  • Atmosphere: The reaction is tolerant to air, and in some cases, oxygen can be beneficial for the reoxidation of the copper catalyst.[3]

Detailed Experimental Protocol

Materials:

  • 2-Amino-5-chloropyridin-4-ylboronic acid (1.0 equiv)

  • Amine (R¹R²NH) (1.2-1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (0.1-0.2 equiv)

  • Pyridine or Triethylamine (2.0 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH) (0.1-0.2 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-chloropyridin-4-ylboronic acid (1.0 equiv), the amine (1.2-1.5 equiv), and copper(II) acetate (0.1-0.2 equiv).

  • Add the solvent (DCM or MeOH) to achieve the desired concentration (typically 0.1-0.2 M).

  • Add the base (pyridine or triethylamine, 2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the amine.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-amino-5-chloropyridine.

Data Presentation: Representative Chan-Lam Coupling Conditions
EntryAmineBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePyridineDCMRT1275
2MorpholineEt₃NMeOHRT882
3BenzylaminePyridineDCMRT1668
4IndoleEt₃NMeOHRT2465

Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and optimized conditions.

Part 2: Buchwald-Hartwig C-N Coupling Protocol

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][5] It is particularly useful for coupling a wide range of amines with aryl halides or pseudohalides. In the context of the target molecule, one would couple 2-amino-5-chloropyridine with an aryl boronic acid in a variation of the Suzuki-Miyaura reaction, or more conventionally, couple an aryl halide with 2-amino-5-chloropyridine. The latter is described here.

Causality Behind Experimental Choices
  • Catalyst and Ligand: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ is used in combination with a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BINAP are crucial for promoting the oxidative addition of the aryl halide and the reductive elimination of the product. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.

  • Base: A strong base such as sodium tert-butoxide (NaOt-Bu) or a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the aminopyridine. The choice of base depends on the functional group tolerance of the substrates.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.

  • Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) as the palladium(0) catalytic species is sensitive to oxygen.

Detailed Experimental Protocol

Materials:

  • Aryl halide (Ar-X; X = Br, I) (1.0 equiv)

  • 2-Amino-5-chloropyridine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.05 equiv) or Pd(OAc)₂ (0.02-0.10 equiv)

  • XPhos (0.02-0.10 equiv) or other suitable ligand

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Toluene or Dioxane (0.1-0.2 M)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide (1.0 equiv), 2-amino-5-chloropyridine (1.2 equiv), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Coupling Conditions
EntryAryl HalideLigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneXPhosNaOt-BuToluene100692
21-Iodo-4-methoxybenzeneRuPhosK₂CO₃Dioxane1101288
33-BromobenzonitrileBINAPCs₂CO₃Toluene100885
42-ChloropyridineXPhosNaOt-BuDioxane1101878

Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and optimized conditions.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure anhydrous and anaerobic conditions for Buchwald-Hartwig.
Insufficiently strong baseFor Buchwald-Hartwig, consider switching from a carbonate base to a stronger alkoxide base like NaOt-Bu.
Steric hindranceIncrease reaction temperature and/or time. Screen different ligands that are more suitable for hindered substrates.
Side Product Formation Homocoupling of boronic acid (Chan-Lam)Use a slight excess of the amine.
Dehalogenation of aryl halide (Buchwald-Hartwig)Ensure the inert atmosphere is maintained. Lower the reaction temperature.
Poor Yield Product degradationMonitor the reaction closely and stop it once the starting material is consumed. Use a milder base if possible.
Difficulty in purificationOptimize the chromatography conditions. Consider a different workup procedure to remove impurities.

Safety Precautions

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Boronic acids can be irritants. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

  • Solvents: Work in a well-ventilated fume hood. Organic solvents are flammable.

  • Reactions: Buchwald-Hartwig reactions are often run at elevated temperatures and under pressure (in a sealed tube). Use a blast shield and monitor the reaction carefully.

Conclusion

The Chan-Lam and Buchwald-Hartwig cross-coupling reactions are both highly effective methods for the synthesis of N-aryl aminopyridines from 2-Amino-5-chloropyridin-4-ylboronic acid or its corresponding amine. The choice of method will depend on the specific requirements of the synthesis, including functional group compatibility, desired reaction conditions, and cost considerations. By understanding the underlying principles and following the detailed protocols provided in this application note, researchers can confidently and successfully synthesize a wide range of valuable aminopyridine derivatives.

References

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944.
  • King, A. O., & Yasuda, N. (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Organometallics in Process Chemistry (pp. 205-245).
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Sawant, D. N., & Halligudi, S. B. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Tetrahedron Letters, 56(42), 5759-5762. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

Sources

Troubleshooting & Optimization

preventing protodeboronation of "2-Amino-5-chloropyridin-4-ylboronic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Amino-5-chloropyridin-4-ylboronic acid." This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of using this valuable synthetic building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate challenges, troubleshoot issues, and achieve success in your cross-coupling reactions. The inherent reactivity of heteroaromatic boronic acids, particularly those with basic nitrogen atoms, presents a unique set of challenges, most notably the undesired side reaction of protodeboronation. This guide will equip you with the knowledge to mitigate this and other potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-Amino-5-chloropyridin-4-ylboronic acid is giving low yields of the desired coupled product and I'm isolating 2-amino-5-chloropyridine instead. What is happening?

A1: You are observing the classic signs of protodeboronation. This is a common side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding des-borylated pyridine.[1] For pyridinylboronic acids, this process is often accelerated under neutral or near-neutral pH conditions.

Q2: Why is this particular boronic acid so susceptible to protodeboronation?

A2: The susceptibility arises from the presence of the basic pyridine nitrogen atom. Under neutral pH conditions, this nitrogen can be protonated, leading to the formation of a zwitterionic intermediate. This zwitterion is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, resulting in protodeboronation. The 2-amino group, being electron-donating, can further influence the electronic properties of the pyridine ring, affecting the stability of this intermediate.

Q3: How should I properly store and handle 2-Amino-5-chloropyridin-4-ylboronic acid to maximize its shelf-life?

A3: Like many boronic acids, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[2] Avoid exposure to moisture and air, as boronic acids can form anhydrides (boroxines) or undergo slow oxidation. It is advisable to store the compound in a refrigerator.

Q4: Can I use the corresponding pinacol ester of this boronic acid to avoid protodeboronation?

A4: Yes, using the pinacol boronate ester is an excellent strategy. Boronic esters act as "slow-release" sources of the boronic acid under the reaction conditions.[1] This ensures that the concentration of the free, and more labile, boronic acid in the reaction mixture remains low at any given time, thus minimizing the rate of protodeboronation relative to the desired cross-coupling reaction.

Troubleshooting Guide: Preventing Protodeboronation

This section delves into the causality behind common experimental failures and provides actionable solutions.

Issue 1: Significant Protodeboronation Observed

Underlying Cause: The reaction conditions are favoring the protodeboronation pathway over the Suzuki-Miyaura coupling pathway. This is typically due to suboptimal pH, slow catalytic turnover, or excessive reaction time/temperature.

Solutions & Scientific Rationale:

  • pH Control is Critical:

    • The Problem: As illustrated in the diagram below, neutral pH promotes the formation of a reactive zwitterionic species in pyridinylboronic acids, which readily undergoes protodeboronation.

    • The Solution: Shifting the pH away from neutral can suppress the formation of this zwitterion. The use of a sufficiently strong inorganic base (e.g., K₃PO₄, Cs₂CO₃) is crucial. These bases not only facilitate the transmetalation step of the Suzuki coupling but also maintain a basic environment that disfavors the zwitterion, thus attenuating protodeboronation.

    Diagram: Competing Pathways for 2-Amino-5-chloropyridin-4-ylboronic acid

    G cluster_suzuki Desired Suzuki-Miyaura Pathway (Basic Conditions) cluster_proto Undesired Protodeboronation Pathway (Neutral pH) BoronicAcid 2-Amino-5-chloropyridin-4-ylboronic acid Ar-B(OH)2 Boronate Activated Boronate [Ar-B(OH)3]- BoronicAcid->Boronate Base (e.g., K3PO4) BoronicAcid2 2-Amino-5-chloropyridin-4-ylboronic acid Ar-B(OH)2 Transmetalation Transmetalation Boronate->Transmetalation Pd_II Oxidative Addition Complex [L-Pd(II)-R'-X] Pd_II->Transmetalation Coupled_Pd Di-organo Pd(II) Complex [L-Pd(II)-Ar-R'] Transmetalation->Coupled_Pd Product Coupled Product Ar-R' Coupled_Pd->Product Reductive Elimination Zwitterion Reactive Zwitterionic Intermediate BoronicAcid2->Zwitterion Neutral pH Proto_Product Protodeboronated Byproduct Ar-H Zwitterion->Proto_Product Unimolecular Fragmentation (Fast)

    Caption: Competing reaction pathways for the boronic acid.

  • Accelerate the Catalytic Cycle:

    • The Problem: If the rate of the Suzuki coupling is slow, the boronic acid has more time to decompose via protodeboronation.

    • The Solution: Employ a highly active catalyst system to ensure the rate of the desired coupling significantly outpaces the rate of protodeboronation.

      • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

      • Palladium Pre-catalyst: Using a pre-formed palladium pre-catalyst (e.g., an XPhos-Pd-G3 precatalyst) can ensure a higher concentration of the active Pd(0) species at the start of the reaction, leading to a faster initiation.

  • Minimize Water Content (with caution):

    • The Problem: Water is the source of the proton in protodeboronation. While aqueous basic conditions are common for Suzuki reactions, an excessive amount of water can increase the rate of this side reaction.

    • The Solution: Use a solvent system with a minimal, but sufficient, amount of water to facilitate the dissolution of the base and the activation of the boronic acid. Solvent systems like 1,4-dioxane/water or toluene/water are common.[3] Ensure your organic solvents are dry before adding the aqueous base solution.

Issue 2: Reaction Fails to Initiate or Stalls

Underlying Cause: This can be due to poor solubility of reagents, catalyst deactivation, or incorrect stoichiometry.

Solutions & Scientific Rationale:

  • Ensure Reagent Solubility:

    • The Problem: Pyridinylboronic acids can have poor solubility in common organic solvents. If the boronic acid or the base is not sufficiently dissolved, the reaction will be heterogeneous and slow.

    • The Solution: Choose a solvent system that can dissolve all components at the reaction temperature. A co-solvent system like 1,4-dioxane/water or DME/water is often effective. Gentle heating can improve solubility, but be mindful that excessive heat can accelerate protodeboronation.

  • Proper Degassing is Non-Negotiable:

    • The Problem: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle.

    • The Solution: Thoroughly degas the reaction mixture before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several "evacuate-backfill" cycles.[1]

  • Check Stoichiometry:

    • The Problem: An excess of the boronic acid is often used to drive the reaction to completion. However, using too large an excess can lead to higher levels of protodeboronated byproduct, complicating purification.

    • The Solution: A stoichiometry of 1.2 to 1.5 equivalents of the boronic acid relative to the aryl halide is a good starting point. The amount of base is also critical; typically 2-3 equivalents are used.

Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-Amino-5-chloropyridin-4-ylboronic acid with an aryl bromide. Optimization may be required for specific substrates.

Diagram: Suzuki-Miyaura Coupling Workflow

G Start Start: Assemble Reagents Setup Reaction Setup: - Add solids to flask - Seal with septum Start->Setup Degas Inert Atmosphere: - 3x Evacuate-Backfill cycles with Argon/Nitrogen Setup->Degas Solvents Add Degassed Solvents via Syringe Degas->Solvents Reaction Reaction: - Heat to 90-100 °C with vigorous stirring - Monitor by TLC/LC-MS Solvents->Reaction Workup Aqueous Work-up: - Cool to RT - Dilute with water - Extract with organic solvent Reaction->Workup Purify Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography Workup->Purify End End: Characterize Product Purify->End

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials & Stoichiometry Table:

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
Aryl Bromide-1.01.0 mmol
2-Amino-5-chloropyridin-4-ylboronic acid172.351.31.3 mmol, 224 mg
Palladium Pre-catalyst (e.g., XPhos-Pd-G3)864.550.02 (2 mol%)0.02 mmol, 17.3 mg
Ligand (e.g., XPhos)476.620.04 (4 mol%)0.04 mmol, 19.1 mg
Base (e.g., K₃PO₄)212.273.03.0 mmol, 637 mg
Solvent 1 (e.g., 1,4-Dioxane)--8 mL
Solvent 2 (e.g., Water)--2 mL

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-Amino-5-chloropyridin-4-ylboronic acid (1.3 mmol), the palladium pre-catalyst (0.02 mmol), the ligand (0.04 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 30 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction vessel under a positive pressure of inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure (rotary evaporation). Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-57. [Link]

  • Knapp, D. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

Sources

Technical Support Center: Purification of 2-Amino-5-chloropyridin-4-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BOR-PYR-4YL-CL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Stability, Isolation, and Purification Protocols

Diagnostic & Triage: Understanding Your Molecule

Before attempting purification, you must understand the "personality" of 2-Amino-5-chloropyridin-4-ylboronic acid . This molecule presents a "perfect storm" of chemical challenges:

  • Amphotericity: It contains a basic pyridine nitrogen/exocyclic amine and an acidic boronic acid. It exists as a zwitterion in neutral media, making solubility unpredictable.

  • Protodeboronation Risk: The electron-donating 2-amino group increases electron density on the ring, accelerating the cleavage of the C-B bond (protodeboronation), especially under acidic conditions or high heat.

  • Boroxine Equilibrium: Like all boronic acids, it spontaneously dehydrates to form a cyclic trimer (boroxine).[1] This is not an impurity but a thermodynamic state of the compound.

Critical Warning: Do not subject this molecule to standard acidic silica gel chromatography. The interaction with acidic silanols will catalyze protodeboronation, destroying your product.

Decision Matrix: Select Your Workflow

Use the following logic flow to determine the correct purification strategy for your specific crude mixture.

PurificationStrategy Start Crude Reaction Mixture CheckPurity Is Purity > 85% (LCMS)? Start->CheckPurity ImpurityType Identify Major Impurity CheckPurity->ImpurityType No SimpleWash Protocol A: Isoelectric Precipitation CheckPurity->SimpleWash Yes MetalResidue Pd/Metal Contamination? ImpurityType->MetalResidue Black Solid/Color Scavenge Protocol B: Metal Scavenging MetalResidue->Scavenge Yes OrganicImp Organic Impurities? MetalResidue->OrganicImp No OrganicImp->SimpleWash Salts/Boroxine only Derivatize Protocol C: Pinacol Ester Formation OrganicImp->Derivatize Complex Mixture

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity and impurity profile.

Core Protocols

Protocol A: Isoelectric Precipitation (The "Catch & Release" Method)

Best for: Removing salts and non-amphoteric organic impurities.

This method exploits the amphoteric nature of the aminopyridine. You will dissolve the boronate at high pH, wash away organics, and then precipitate the zwitterion at its isoelectric point (pI).

Reagents: 1M NaOH, 1M HCl, Ethyl Acetate (EtOAc), Acetonitrile (MeCN).

  • Basification: Suspend the crude solid in water. Slowly add 1M NaOH until pH 10–11. The solid should dissolve as the boronate anion forms.

    • Note: If insolubles remain, filter them out (this is likely Pd black or bis(pinacolato)diboron).

  • Organic Wash: Extract the aqueous layer twice with EtOAc.

    • Mechanism:[2][3][4][5][6] The charged boronate stays in water; non-acidic organic impurities (dehalogenated byproducts, phosphine oxides) move to the EtOAc.

  • Controlled Acidification (Critical Step):

    • Cool the aqueous phase to 0–5 °C.

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target pH: The 2-aminopyridine moiety typically has a pKa ~6.8. The boronic acid pKa is ~8-9. The isoelectric point (pI) where solubility is lowest is likely between pH 6.5 and 7.5 .

    • Observation: A white/off-white precipitate will form.

  • Collection: Filter the solid. Wash with cold water (2x) and cold MeCN (1x) to remove water and aid drying.

  • Drying: Vacuum dry at <40 °C . High heat promotes dehydration to the boroxine anhydride.

Protocol B: Metal Scavenging (If Pd content is high)

Best for: Reaction mixtures from Suzuki/Miyaura couplings utilizing Palladium.

  • Dissolve the crude product in a minimal amount of MeOH or THF/Water (9:1).

  • Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea scavenger) resin (approx. 3-4 eq relative to Pd loading).

  • Stir at room temperature for 4 hours.

  • Filter through a 0.45 µm PTFE pad to remove the resin.

  • Concentrate the filtrate and proceed to Protocol A .

Protocol C: Stabilization via Pinacol Ester

Best for: Highly impure mixtures that require silica chromatography.

If the free acid is too unstable or impure, convert it to the pinacol ester. The ester is lipophilic and can be purified on silica gel (neutralized).

  • Reaction: Combine crude boronic acid (1 eq), Pinacol (1.1 eq), and MgSO₄ (anhydrous, 2 eq) in dry THF or DCM. Stir at RT for 2-4 hours.

  • Workup: Filter off MgSO₄. Concentrate.

  • Purification: Flash chromatography on Neutralized Silica .

    • Column Prep: Pre-wash silica with 1% Triethylamine in Hexanes.

    • Eluent: Hexanes/EtOAc gradient.

  • Result: You isolate the pinacol boronate. This can be used directly in subsequent couplings or hydrolyzed back to the acid (though hydrolysis is often difficult for hindered pyridines).

Technical Data Summary

ParameterValue/CharacteristicImplication for Purification
Molecular Weight ~172.38 g/mol Low MW; volatile impurities must be managed.
Solubility (Acidic) High (Protonated Pyridine)Do not wash with excess acid; product will be lost.
Solubility (Basic) High (Boronate Anion)Enables "Catch and Release" purification.
Solubility (Neutral) Low (Zwitterion/Boroxine)Target this state for precipitation.
Stability Poor (Heat/Acid sensitive)Avoid boiling solvents; avoid acidic silica.
Major Impurity 2-Amino-5-chloropyridineResult of protodeboronation. Hard to separate.

Troubleshooting & FAQs

Q1: My NMR shows a messy baseline and broad peaks. Is my product degraded? A: Not necessarily. Boronic acids often exist as a mixture of the monomer (acid), the trimer (boroxine), and H-bonded oligomers.

  • Solution: Add 2 drops of D₂O and 1 drop of NaOD (or K₂CO₃) to your NMR tube (in DMSO-d6 or MeOD). This converts everything to the single boronate species [R-B(OH)₃]⁻, sharpening the peaks for integration.

Q2: I see a second set of peaks in the aromatic region. What is it? A: Check the integration. If it corresponds to the loss of the B(OH)₂ group, it is the protodeboronated byproduct (2-amino-5-chloropyridine).

  • Cause: Likely exposure to acid during workup or high temperature during solvent evaporation.

  • Fix: You cannot easily separate this by precipitation. Use Protocol C (Pinacol ester) and chromatography.

Q3: Can I use reverse-phase (C18) chromatography? A: Yes, this is superior to normal phase silica.

  • Conditions: Use a water/acetonitrile gradient.

  • Modifier: Use 0.1% Formic Acid or Ammonium Formate . Do not use TFA (too acidic, causes degradation).

  • Note: Boronic acids elute early. The boroxine may elute later or streak.

Q4: The solid turned into a gum during drying. Why? A: You likely have residual solvent trapped in the boroxine lattice, or the compound is "oiling out" due to impurities.

  • Fix: Triturate (grind) the gum with cold Diethyl Ether or Pentane/DCM (1:1). Sonicate until a powder forms, then filter.

Mechanism of Instability (The "Why")

Understanding the degradation pathway helps you avoid it. The 2-amino group facilitates protodeboronation via an ipso-substitution mechanism.

Protodeboronation Substrate 2-Amino-Pyridine Boronic Acid Intermediate Ipso-Protonation (at C-B bond) Substrate->Intermediate + H+ Acid H+ (Acidic Media) Transition C-B Bond Cleavage Intermediate->Transition Product Protodeboronated Byproduct (Dead End) Transition->Product - B(OH)3

Figure 2: Mechanism of acid-catalyzed protodeboronation. The amino group stabilizes the protonated intermediate, accelerating the loss of boron.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[7]

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 132(38), 13100–13112.

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 35(2), 68–80.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

Technical Support Center: Stability and Storage of 2-Amino-5-chloropyridin-4-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 2-Amino-5-chloropyridin-4-ylboronic acid. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Amino-5-chloropyridin-4-ylboronic acid?

For optimal stability, 2-Amino-5-chloropyridin-4-ylboronic acid should be stored at refrigerated temperatures, typically between 2°C and 8°C.[1][2] Some suppliers may even recommend storage at -20°C for long-term preservation.[3] The compound should be kept in a tightly sealed container, in a dry, and well-ventilated area to minimize exposure to moisture and air.

Q2: Is this compound sensitive to light?

While not always explicitly stated for this specific molecule, many boronic acids and related pyridine compounds can be light-sensitive. Therefore, it is best practice to store 2-Amino-5-chloropyridin-4-ylboronic acid in an opaque or amber-colored vial to protect it from light.

Q3: Should I store this compound under an inert atmosphere?

Yes, for maximum stability, especially for long-term storage, it is highly recommended to store 2-Amino-5-chloropyridin-4-ylboronic acid under an inert atmosphere such as argon or nitrogen.[2] This helps to prevent potential degradation from atmospheric moisture and oxygen.

Q4: What are the primary degradation pathways for this compound?

The most common degradation pathway for boronic acids, particularly heteroaromatic ones, is protodeboronation.[4] This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-amino-5-chloropyridine and boric acid. This process can be accelerated by the presence of moisture, heat, and catalytic amounts of palladium. Additionally, oxidation of the boronic acid to the corresponding alcohol can occur.[5] The amino group on the pyridine ring may also be susceptible to oxidation.

Q5: How can I tell if my 2-Amino-5-chloropyridin-4-ylboronic acid has degraded?

Visual inspection can sometimes indicate degradation. A change in color or the appearance of a wet or clumpy solid instead of a free-flowing powder could be a sign of decomposition.[5] For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the compound.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 2-Amino-5-chloropyridin-4-ylboronic acid in experimental settings.

Problem Potential Cause Recommended Solution
Low or no reactivity in a Suzuki-Miyaura coupling reaction. Degradation of the boronic acid due to improper storage or handling.- Confirm the purity of the boronic acid using an appropriate analytical method (e.g., NMR, HPLC).- If degradation is confirmed, use a fresh batch of the compound.- Ensure all solvents and reagents used in the reaction are anhydrous.
Formation of boronic acid anhydrides (boroxines).Boronic acid anhydrides can sometimes be reverted to the free boronic acid by dissolving the solid in a suitable solvent and adding a small amount of deoxygenated deionized water to create a slurry. The solid can then be filtered, washed with a non-polar solvent, and dried under vacuum.[5]
Inconsistent results between experiments. Inconsistent quality of the boronic acid.- Always use boronic acid from the same batch for a series of related experiments.- Re-evaluate the purity of the starting material if it has been stored for an extended period.
Compound appears discolored or has a different physical appearance. Potential degradation.- Do not use the compound if significant discoloration or change in physical appearance is observed.- It is recommended to acquire a new batch of the material.

Experimental Protocols

Protocol 1: Short-Term Storage and Handling for Immediate Use
  • Upon receiving the compound, immediately transfer it to a labeled, airtight, and opaque container.

  • For short-term storage (up to a few weeks), store the container in a refrigerator at 2-8°C.[1][2]

  • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the solid.

  • Weigh out the desired amount of the compound quickly in a dry environment, preferably in a glove box or under a stream of inert gas.

  • Immediately and tightly reseal the container and return it to the refrigerator.

Protocol 2: Long-Term Storage
  • For long-term storage, place the compound in a tightly sealed, opaque vial.

  • Flush the vial with an inert gas (argon or nitrogen) before sealing.

  • Store the vial in a freezer at -20°C.[3]

  • To use the compound, follow the procedure for bringing it to room temperature as described in the short-term storage protocol.

Visualizing Stability and Degradation

The following diagrams illustrate key concepts related to the stability and handling of 2-Amino-5-chloropyridin-4-ylboronic acid.

G cluster_storage Recommended Storage Conditions Temperature Temperature 2-8°C (Short-term) 2-8°C (Short-term) Temperature->2-8°C (Short-term) -20°C (Long-term) -20°C (Long-term) Temperature->-20°C (Long-term) Atmosphere Atmosphere Dry & Inert (Argon/Nitrogen) Dry & Inert (Argon/Nitrogen) Atmosphere->Dry & Inert (Argon/Nitrogen) Container Container Tightly Sealed Tightly Sealed Container->Tightly Sealed Light Light Opaque/Amber Vial Opaque/Amber Vial Light->Opaque/Amber Vial

Caption: Key storage parameters for 2-Amino-5-chloropyridin-4-ylboronic acid.

G 2-Amino-5-chloropyridin-4-ylboronic_acid 2-Amino-5-chloropyridin-4-ylboronic acid Degraded_Product_1 2-Amino-5-chloropyridine + Boric Acid 2-Amino-5-chloropyridin-4-ylboronic_acid->Degraded_Product_1 Protodeboronation (Moisture, Heat, Pd catalyst) Degraded_Product_2 Corresponding Phenol 2-Amino-5-chloropyridin-4-ylboronic_acid->Degraded_Product_2 Oxidation

Caption: Primary degradation pathways for 2-Amino-5-chloropyridin-4-ylboronic acid.

References

Sources

common side reactions with "2-Amino-5-chloropyridin-4-ylboronic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-5-chloropyridin-4-ylboronic acid

Welcome to the technical support guide for 2-Amino-5-chloropyridin-4-ylboronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The guidance herein is designed to help you navigate and resolve common experimental challenges, ensuring the successful application of this versatile reagent in your synthetic endeavors.

Introduction: Understanding the Reagent's Reactivity

2-Amino-5-chloropyridin-4-ylboronic acid is a heteroaromatic boronic acid increasingly utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to forge carbon-carbon bonds. Its structure, featuring a pyridine ring with an amino group and a chlorine atom, presents a unique combination of electronic and steric properties. While these features are valuable for accessing complex molecular architectures, they also predispose the molecule to specific side reactions. This guide will address these potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Yield or Incomplete Conversion

Question 1: My Suzuki-Miyaura reaction is stalling or giving very low yields of the desired product. What is the most likely cause?

Answer: Low yields are often attributable to the inherent instability of the boronic acid, leading to competitive side reactions. The primary culprits are protodeboronation and catalyst deactivation.

  • Protodeboronation: This is the undesired cleavage of the C–B bond, where a proton from the solvent or trace water replaces the boronic acid group.[1] Heteroaromatic boronic acids, especially those with basic nitrogen atoms like pyridines, are particularly susceptible to this side reaction.[2][3] The 2-amino group in your reagent can form a zwitterionic species under neutral pH conditions, which can accelerate the rate of protodeboronation through a unimolecular fragmentation of the C-B bond.[1][4]

  • Catalyst Deactivation: The pyridine nitrogen and the amino group can coordinate to the palladium center. This can sometimes inhibit catalytic activity by occupying coordination sites necessary for the catalytic cycle to proceed.[5]

Troubleshooting Protocol:

  • Reagent Quality and Handling: Ensure the boronic acid is of high purity and has been stored under inert conditions, away from moisture. Boronic acids can exist in equilibrium with their cyclic trimers (boroxines), which can affect reactivity.[6]

  • Solvent and Base Selection:

    • Thoroughly degas all solvents to remove dissolved oxygen, which can contribute to side reactions like homocoupling.[2]

    • Use anhydrous solvents to minimize the primary source of protons for protodeboronation.

    • Consider using a weaker base, such as K₃PO₄ or Cs₂CO₃, instead of strong hydroxide or alkoxide bases. The choice of base can significantly influence the reaction outcome.[7]

  • Use of Boronic Esters: To circumvent instability, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.[1][8] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, maintaining a low concentration of the active, unstable species and thus minimizing decomposition.[8][9] Many aminopyridine boronic acid pinacol esters are commercially available or can be readily synthesized.[10][11]

  • Catalyst and Ligand System: For challenging substrates, especially electron-rich chloro-heterocycles, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switching to more robust catalyst systems is often necessary.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[7][12] These ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, favoring the desired cross-coupling over side reactions.[5]

    • Precatalysts: Utilize modern palladium precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts) which are designed to generate the active Pd(0) catalyst cleanly and efficiently.[2]

Category 2: Unexpected Byproducts

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to my starting aryl halide, but without the halogen. What is this, and how can I prevent it?

Answer: You are observing dehalogenation (or hydrodehalogenation), a common side reaction where the halogen on your coupling partner is replaced by a hydrogen atom.[7]

Causality: This occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture. This Pd-H intermediate can then undergo reductive elimination with the aryl group on the palladium center to produce the dehalogenated arene.[2] Sources of the hydride can include:

  • Bases (especially those with β-hydrogens).

  • Solvents (e.g., alcohols).

  • Trace water.[7]

N-heterocyclic halides, such as the chloropyridine you are likely coupling with, are particularly prone to dehalogenation.[7][13]

Troubleshooting Protocol:

  • Optimize the Base: Avoid strong alkoxide bases if possible. Switch to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[7]

  • Change the Solvent: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is required, use it as a co-solvent in minimal amounts.[7]

  • Select the Right Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[7]

  • Protecting Groups: For some N-H containing heterocycles, protection of the nitrogen can suppress dehalogenation.[13] While your boronic acid has an amino group, if your coupling partner also contains a susceptible N-H group, this is a strategy to consider.

Dehalogenation_Troubleshooting

Question 3: My mass spectrum shows a peak corresponding to a dimer of my boronic acid. What is this side reaction?

Answer: This byproduct results from the homocoupling of your boronic acid. In this reaction, two molecules of 2-Amino-5-chloropyridin-4-ylboronic acid couple to form a symmetrical bipyridine.

Causality: Homocoupling is often promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[2][14] The mechanism can involve a palladium peroxo complex, formed from the reaction of Pd(0) with O₂, which then reacts with two molecules of the boronic acid to generate the homocoupled product.[14] It can also occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2]

Troubleshooting Protocol:

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[15]

  • Use of Precatalysts: Employ a well-defined Pd(0) source or a precatalyst that reliably generates Pd(0) in situ to avoid side reactions mediated by excess Pd(II).

  • Ligand Selection: Certain ligands can suppress homocoupling. For instance, in some systems, using a ligand like SPhos has been shown to favor the cross-coupling product over the homocoupling byproduct.[15]

Side_Reaction_Pathways

Category 3: Role of Functional Groups

Question 4: Does the free amino (-NH₂) group on the pyridine ring interfere with the reaction? Should I protect it?

Answer: The free amino group can potentially influence the reaction, but protection is often not necessary and can add costly and time-consuming steps to your synthesis.

Potential Issues:

  • Catalyst Inhibition: As a Lewis base, the amino group can coordinate to the palladium catalyst.

  • Side Reactions: In some specific cases, N-arylation could be a competing pathway, though it is less common under typical Suzuki-Miyaura conditions compared to dedicated Buchwald-Hartwig conditions.[16][17]

Field-Proven Insights: Several studies have demonstrated that Suzuki-Miyaura couplings can be successfully performed on substrates bearing unprotected primary amine groups without significant complications.[18][19] The key is to select the right reaction conditions. The use of appropriate bases, like K₃PO₄, and robust catalyst systems often allows the desired C-C bond formation to proceed efficiently, outcompeting potential interferences from the amino group.[19]

Recommendation: Attempt the reaction without protection first. If you observe persistent low yields or specific byproducts related to the amino group, then consider protection (e.g., as an acetamide).[19] However, in most well-optimized systems, this should not be your first course of action.

Summary Table: Recommended Conditions to Mitigate Side Reactions

Side ReactionPrimary Cause(s)Recommended BaseRecommended Ligand(s)Solvent SystemOther Considerations
Protodeboronation Presence of water/protons; inherent instability of 2-aminopyridine boronic acid moiety.[1][3]K₃PO₄, Cs₂CO₃, K₂CO₃ (weaker, non-hydroxide bases).[7]SPhos, XPhos, RuPhos.[6][15]Anhydrous aprotic (Dioxane, Toluene, THF).[7]Use boronic ester (MIDA, pinacol) for slow release.[8][9]
Homocoupling Dissolved oxygen; inefficient reduction of Pd(II) precatalyst.[2][14]K₃PO₄, K₂CO₃.SPhos, other bulky phosphines.[15]Rigorously degassed solvents.Use a well-defined Pd(0) source or efficient precatalyst.
Dehalogenation Formation of Pd-H species from base, solvent, or water.[2][7]K₃PO₄, Cs₂CO₃ (avoid alkoxides).[7]SPhos, XPhos, other bulky phosphines.[7]Anhydrous aprotic (Dioxane, Toluene, THF).[7]Ensure coupling partner is high purity.

References

  • Caddick, S., et al. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. Tech Support.
  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • Steel, P. G., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Thompson, A., et al. (2002).
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry.
  • Black, P. J., et al. (2016). The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium: kinetic and mechanistic studies. Cardiff University.
  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Percec, V., et al. (2003). Suzuki-Type Nickel-Catalyzed Cross-Coupling of Aryl Arenesulfonates and Aryl Mesylates with Arylboronic Acids. The Journal of Organic Chemistry.
  • Cernak, T., et al. (2012).
  • Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem.
  • Bio, M. M., et al. (2011). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development.
  • Molander, G. A., & Ito, T. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Liu, R. Y., & Engle, K. M. (2024).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Knapp, D. M., et al. (2012).
  • Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Krska, S. W., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters.
  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. Available at: [Link]

  • Dziedzic, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).

Sources

Technical Support Center: Optimizing Couplings with 2-Amino-5-chloropyridin-4-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-B-004 Subject: Catalyst & Protocol Optimization for "Difficult" Heteroaryl Boronic Acids Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are encountering difficulties with 2-Amino-5-chloropyridin-4-ylboronic acid . This substrate represents a "perfect storm" of cross-coupling challenges:

  • Protodeboronation: The 4-pyridyl boronic acid moiety is inherently unstable and prone to C-B bond cleavage before the catalytic cycle completes.

  • Catalyst Poisoning: The free amine (2-

    
    ) and the pyridine nitrogen can competitively coordinate to the Palladium center, shutting down catalysis.
    
  • Steric/Electronic Clash: The 5-Chloro substituent (ortho to the boronic acid) slows down transmetallation, extending the time the unstable boronic acid sits in the reaction mixture.

This guide provides a validated troubleshooting workflow, prioritizing the "Slow Release" strategy and Buchwald G3/G4 precatalysts to overcome these barriers.

Module 1: The Stability Crisis (Root Cause Analysis)

Before screening catalysts, you must address the stability of your boron reagent.

The Problem: Pyridyl boronic acids often decompose faster than they cross-couple. This is driven by a mechanism where the basic pyridine nitrogen (or the free amine) facilitates proton transfer to the carbon bearing the boron.

Mechanism of Failure: The "Race"

Your reaction is a race between the productive Transmetallation (Path A) and the destructive Protodeboronation (Path B).

Protodeboronation Start 2-Amino-5-chloropyridin-4-ylboronic acid Zwitterion Zwitterionic Intermediate Start->Zwitterion pH dependent Base Base (OH- / H2O) Base->Zwitterion PathA Path A: Transmetallation (Productive) Zwitterion->PathA + Pd(II)-Ar PathB Path B: Protodeboronation (Destructive) Zwitterion->PathB + H2O / Heat Product Biaryl Product PathA->Product Decomp Dechlorinated Pyridine / De-borylated byproduct PathB->Decomp

Figure 1: The kinetic competition. If the catalyst is sluggish (due to the 5-Cl steric hindrance), Path B wins, resulting in the disappearance of starting material with no product formation.

Module 2: Catalyst Selection Matrix

For this specific substrate, standard catalysts like


 or 

are likely to fail due to slow oxidative addition and susceptibility to amine poisoning.
Recommended Systems
FeaturePrimary Recommendation Secondary Recommendation Why?
Precatalyst XPhos Pd G4 SPhos Pd G3 Rapid activation at low temp; prevents amine poisoning.
Ligand Class Dialkylbiaryl phosphine (Bulky)Dialkylbiaryl phosphineBulky ligands create a "protective shell" around Pd, preventing the 2-

from binding.
Base

(Tribasic Potassium Phosphate)

Weaker bases reduce the rate of protodeboronation compared to alkoxides.
Solvent 1,4-Dioxane /

(4:[1]1)
n-Butanol or THFAqueous biphasic systems often solubilize the zwitterionic boronic acid better.
Decision Tree: Selecting Your Protocol

CatalystSelection Start Start: Coupling 2-Amino-5-Cl-Py-4-B(OH)2 Q1 Is the Boronic Acid Stable in solution >1 hr? Start->Q1 Unstable STRATEGY 1: MIDA Boronate (Slow Release) Q1->Unstable No (Decomposes) Stable STRATEGY 2: Rapid Injection Q1->Stable Yes / Unknown MIDA_Cat Catalyst: XPhos Pd G3/G4 Base: K3PO4 Solvent: THF/H2O (60°C) Unstable->MIDA_Cat Success Target Biaryl MIDA_Cat->Success Rapid_Cat Catalyst: SPhos Pd G3 Base: K3PO4 Add Catalyst LAST as solution Stable->Rapid_Cat Rapid_Cat->Success

Figure 2: Decision logic for protocol selection based on substrate stability.

Module 3: Experimental Protocols

Protocol A: The "Slow Release" (MIDA Boronate Method)

Best for: When the boronic acid degrades before coupling. Concept: Replace the free boronic acid with its MIDA (N-methyliminodiacetic acid) ester . Under hydrous basic conditions, the MIDA ester hydrolyzes slowly, keeping the concentration of the unstable boronic acid low (mimicking a syringe pump), which favors cross-coupling over decomposition.[2]

Reagents:

  • Coupling Partner: 1.0 equiv (Aryl Chloride/Bromide)[2]

  • Boron Source: 2-Amino-5-chloropyridin-4-yl MIDA boronate (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02–0.05 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF : Water (10:1)

Procedure:

  • Charge a vial with the MIDA boronate, aryl halide,

    
    , and XPhos Pd G4.
    
  • Seal and purge with Nitrogen/Argon (3 cycles).

  • Add degassed THF and Water.

  • Heat to 60°C with vigorous stirring. (Note: MIDA hydrolysis requires water and mild heat).

  • Monitor by LCMS. The MIDA ester will slowly disappear as the product appears.

Protocol B: The "Rapid Injection" (Standard Buchwald Method)

Best for: If you cannot synthesize the MIDA ester and must use the free acid.

Reagents:

  • Catalyst: SPhos Pd G3 (0.02 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1)[1]

Procedure:

  • Dissolve the Aryl Halide and Base in the solvent mixture in the reaction vessel. Heat to reaction temperature (e.g., 80°C).

  • Pre-activate the catalyst: In a separate vial, dissolve SPhos Pd G3 in a small amount of dioxane.

  • The Trick: Add the Boronic Acid and the Catalyst solution simultaneously and rapidly to the hot reaction mixture.

    • Why? This minimizes the time the boronic acid sits in the basic solution without the active catalyst present.

Module 4: Troubleshooting FAQ

Q: I see the starting material disappear, but the major peak is the de-borylated pyridine (2-amino-5-chloropyridine). Why? A: This is classic protodeboronation.

  • Fix 1: Switch to Protocol A (MIDA boronate).

  • Fix 2: Increase the catalyst loading (to 5-10 mol%) to make the "good" reaction faster.

  • Fix 3: Add Cu(OAc) (0.5 equiv) . Copper can facilitate the transmetallation of pyridyl boronates, effectively "shuttling" the boron to the palladium faster than it can decompose.

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: The catalyst is likely being poisoned by the free amine or the pyridine nitrogen of the product.

  • Fix: Ensure you are using G3/G4 precatalysts . These contain the ligand pre-bound in a 1:1 ratio. Avoid generating catalyst in situ (e.g.,

    
     + Ligand), as the equilibrium might favor binding of your substrate's nitrogen over the phosphine ligand.
    

Q: Can I use


? It works for everything else. 
A:  Likely not. 

is often too slow for sterically hindered, unstable substrates. The 5-Chloro group next to the boronic acid creates significant steric hindrance. You need the high activity of XPhos or SPhos to force the transmetallation step.

References

  • Knapp, D. M., et al. (2010). Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society.

  • Bruno, N. C., et al. (2013). Third Generation (G3) Buchwald Precatalysts: The State of the Art in Pd-Catalyzed Cross-Couplings. Chemical Science.[3][4]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[5] Journal of the American Chemical Society.

  • Burke, M. D., et al. (2015). MIDA Boronates: A General Solution for the 2-Pyridyl Problem. Wiley Online Library.

Sources

Technical Support Center: Analysis of Impurities in 2-Amino-5-chloropyridin-4-ylboronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-Amino-5-chloropyridin-4-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this critical building block. We provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your compound.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the synthesis, work-up, and analysis of 2-Amino-5-chloropyridin-4-ylboronic acid.

Q1: What are the most common impurities in the synthesis of 2-Amino-5-chloropyridin-4-ylboronic acid, and what are their sources?

A1: Understanding the impurity profile is the first step toward controlling it. Impurities can arise from starting materials, side reactions, or degradation. The table below summarizes the most frequently encountered impurities.

Impurity NameStructureTypical Source
2-Amino-5-chloropyridineProtodeboronation: The most common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2]
(2-Amino-5-chloropyridin-4-yl)boronic anhydride (Boroxine)Dehydration: Self-condensation of three boronic acid molecules, often occurring during work-up or storage.
Bis(2-amino-5-chloropyridin-4-yl)borinic acidIncomplete hydrolysis: Formed from the reaction of the boronic acid with its boronate ester precursor.
4,4'-Diamino-3,3'-dichloro-2,2'-bipyridineHomocoupling: Palladium-catalyzed coupling of two molecules of the starting aryl halide.[3]
2-Amino-5-chloro-4-phenoxypyridineCross-coupling with ligands: Reaction with phenyl-containing phosphine ligands (e.g., from Pd(PPh₃)₄).[4]
Unreacted Starting Materialse.g., 2-amino-4,5-dichloropyridineIncomplete reaction: Inefficient conversion of the starting halide to the boronic acid.

The formation of these impurities is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and catalyst.[3][4] For instance, protodeboronation is a well-documented side reaction for arylboronic acids, often exacerbated by aqueous acidic or basic conditions.[1][2][5]

Q2: My analysis shows a significant amount of 2-amino-5-chloropyridine. How can I minimize this protodeboronation?

A2: Protodeboronation is a frequent challenge that can significantly lower your yield.[2] It involves the cleavage of the carbon-boron bond, which can be catalyzed by acid or base.[1][5] Here are several strategies to mitigate this side reaction:

  • Control pH: The stability of arylboronic acids is highly pH-dependent. For many, reactivity towards protodeboronation is lowest in neutral or slightly acidic conditions.[5] Avoid prolonged exposure to strong acids or bases during the reaction and aqueous work-up.

  • Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) ester, can protect the C-B bond.[2][6] These esters are generally more robust to purification conditions like silica gel chromatography and can be used directly in subsequent coupling reactions, releasing the boronic acid in situ.[6][7][8]

  • Anhydrous Conditions: Minimize the presence of water in your reaction, as it is a proton source for protodeboronation.[5] Use dry solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. Optimize the reaction temperature to be high enough for efficient conversion but low enough to minimize this side reaction.

Q3: I'm observing unexpected peaks in my HPLC chromatogram. What is a systematic workflow for identifying these unknown impurities?

A3: A structured approach is crucial for the successful identification of unknown impurities. The following workflow combines chromatographic and spectroscopic techniques to elucidate the structures of these byproducts.

impurity_identification_workflow start Unknown Peak in HPLC-UV lcms LC-MS Analysis start->lcms nmr Isolate & NMR Analysis (1H, 13C, 11B, 2D) start->nmr If peak is major and can be isolated mw Obtain Molecular Weight (MW) lcms->mw Provides m/z fragments Analyze Fragmentation Pattern lcms->fragments hrms High-Resolution MS (HRMS) formula Determine Elemental Formula hrms->formula Provides accurate mass structure Structure Elucidation nmr->structure mw->hrms formula->structure fragments->structure

Sources

Validation & Comparative

comparing the reactivity of "2-Amino-5-chloropyridin-4-ylboronic acid" and its bromo analogue

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 2-Amino-5-chloropyridin-4-ylboronic acid versus its bromo-analogue (often supplied as the pinacol ester). It is designed for medicinal chemists requiring precise control over orthogonal functionalization in pyridine scaffolds.

Executive Summary: The Chemoselectivity Trade-Off

In the design of multi-functionalized pyridine scaffolds, the choice between the 5-chloro and 5-bromo variants of 2-aminopyridine-4-boronic acid dictates the synthetic strategy.

  • The Chloro Variant (Preferred Workhorse):

    • Status: Robust, chemoselective reagent.[1][2]

    • Advantage: The C–Cl bond is kinetically inert under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, 80–100 °C). This allows exclusive coupling at the C4–boronic acid site without polymerization or scrambling.

    • Application: Ideal for installing the C4 substituent first, reserving the C5–Cl "handle" for subsequent, more forcing cross-couplings (e.g., using Buchwald precatalysts).

  • The Bromo Variant (High-Risk/Specialized):

    • Status: Reactive, often unstable as a free acid (supplied as Pinacol Ester).

    • Risk: The C–Br bond has a bond dissociation energy (BDE) (~68 kcal/mol) sufficiently low to undergo oxidative addition with Pd(0) under the same conditions required for the boronic acid coupling. This leads to oligomerization (head-to-tail coupling).

    • Application: Only used when the C5 position must be functionalized immediately in a one-pot sequence or when the C–Cl bond is too unreactive for the planned downstream step.

Technical Comparison: Reactivity & Stability Profile

The following table contrasts the physiochemical behaviors of the two reagents under cross-coupling conditions.

Feature2-Amino-5-chloropyridin-4-ylboronic acid 2-Amino-5-bromopyridine-4-boronic acid (Pinacol Ester)
CAS Registry 1072946-58-7 (Free Acid)1256254-47-3 (Pinacol Ester)
Stability (Shelf) High. Stable solid at RT.Moderate/Low. Prone to hydrolysis/deboronation; usually stored as pinacol ester.
Chemoselectivity Excellent. C–B reacts >100x faster than C–Cl.Poor. C–B and C–Br have competing reactivity rates.
Polym. Risk Negligible. C–Cl remains intact.High. Self-coupling (polymerization) is a major side reaction.
Protodeboronation Moderate. 2-Amino group donates e⁻, stabilizing the C–B bond against hydrolytic cleavage compared to 2-pyridyl isomers.High. Requires anhydrous conditions or rapid coupling to outcompete deboronation.
Rec. Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(Amphos)Cl₂, Pd(dtbpf)Cl₂ (Fast oxidative addition required).
Mechanistic Pathway & Orthogonal Strategy

The diagram below illustrates the divergent synthetic pathways. The Chloro route enables a controlled, stepwise build-up of complexity, whereas the Bromo route is fraught with competing pathways unless protected.

G Start_Cl 2-Amino-5-chloro- 4-pyridineboronic acid Product_Cl Step 1 Product: C4-Arylated, C5-Cl Intact Start_Cl->Product_Cl Suzuki Coupling Pd(dppf)Cl2, Na2CO3 (C-Cl is inert) Start_Br 2-Amino-5-bromo- 4-pyridineboronic acid Start_Br->Start_Br Self-Coupling (Polymerization) Product_Br Mixture: Product + Oligomers Start_Br->Product_Br Comp. Oxidative Addition (C-Br vs C-B) Target Target Electrophile (Ar-Br) Target->Product_Cl Final_Cl Step 2 Product: C4-Ar, C5-Functionalized Product_Cl->Final_Cl Buchwald/Suzuki (XPhos Pd G3) Activates C-Cl

Figure 1: Orthogonal functionalization logic. The Chloro-analogue allows for a clean "Stop-and-Go" synthesis, while the Bromo-analogue suffers from competitive self-reactivity.

Experimental Protocols
Protocol A: Robust Coupling of the Chloro-Analogue

Best for: General library synthesis where the C5-Cl handle is saved for later.

Materials:

  • Reagent: 2-Amino-5-chloropyridin-4-ylboronic acid (1.0 equiv)

  • Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: PdCl₂(dppf)[3]·CH₂Cl₂ (5 mol%)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) (0.2 M)

Procedure:

  • Charge: To a reaction vial, add the aryl bromide, boronic acid, and Pd catalyst.

  • Solvate: Add DME and the aqueous base.

  • Degas: Sparge with Nitrogen/Argon for 5 minutes (Critical to prevent homocoupling of the aryl bromide).

  • React: Heat to 90 °C for 2–4 hours .

    • Note: The C–Cl bond is stable at this temperature.

  • Workup: Dilute with EtOAc, wash with water/brine.[4] Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography (MeOH/DCM gradient). The free amino group makes the product polar; consider using amine-functionalized silica if streaking occurs.

Protocol B: Handling the Bromo-Analogue (Pinacol Ester)

Best for: Situations where C5-Cl is too unreactive for the next step.

Materials:

  • Reagent: 2-Amino-5-bromopyridine-4-boronic acid pinacol ester (1.2 equiv)

  • Partner: Aryl Iodide (Must be more reactive than the C5-Br)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) - Avoid highly active Buchwald precatalysts here.

  • Base: K₃PO₄ (3.0 equiv)[5]

  • Solvent: 1,4-Dioxane/Water (4:1)[4][6][7]

Procedure:

  • Pre-activation: Dissolve the Aryl Iodide and Catalyst in solvent first. Stir for 10 min to ensure oxidative addition to the Iodide before adding the boronate.

  • Addition: Add the Bromo-boronate and base.[4]

  • Temperature: Heat to 60–70 °C (Keep strictly below 80 °C to minimize C–Br activation).

  • Monitoring: Monitor by LCMS every 30 mins. Stop immediately upon consumption of the iodide to prevent oligomerization of the pyridine.

Critical Stability Data: Protodeboronation

Pyridine boronic acids are notorious for protodeboronation (loss of B(OH)₂ replaced by H).

  • Mechanism: Facilitated by the formation of a zwitterionic species where the pyridine nitrogen is protonated (or coordinated) and the boronate is anionic.

  • Substituent Effect:

    • 2-Amino Group: Acts as an electron donor (resonance), increasing electron density on the ring. This decreases the electrophilicity of the C–B bond, offering enhanced stability compared to unsubstituted 4-pyridyl boronic acids.

    • 5-Chloro vs 5-Bromo: The inductive effect (-I) is similar, but the larger Bromo substituent can sterically hinder the approach of water/base, offering marginally better hydrolytic stability if the polymerization pathway is suppressed.

Recommendation: If the reaction requires >12 hours, add the boronic acid in portions (e.g., 0.5 equiv at t=0, 0.5 equiv at t=4h) to maintain active reagent levels.

References
  • Patent Protocol (Chloro-Analogue)

    • Title: Preparation of (S)-3-chloro-N6-(1-(tetrahydro-2H-pyran-4-yl)ethyl)-2,4'-bipyridine-2,6-diamine.[3]

    • Source: US Patent Application 2011/0130380 A1 (Paragraph [0579]).[3]

    • Context: Describes the successful Suzuki coupling of 2-amino-5-chloropyridin-4-ylboronic acid with a heteroaryl bromide using PdCl₂(dppf)
    • URL:

  • Reactivity of Halopyridines

    • Title: Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
    • Source: BenchChem Technical Guides.
    • Context: Establishes the general reactivity order (I > Br >> Cl) essential for orthogonal design.
    • URL:

  • Protodeboronation Mechanisms

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-R
    • Source:Journal of the American Chemical Society, 2016, 138(29), 9145–9157.
    • Context: detailed kinetic analysis of pyridine boronic acid stability and zwitterionic decomposition p
    • URL:

Sources

The "Chameleon" Molecule: A Definitive Guide to Assessing 2-Amino-5-chloropyridin-4-ylboronic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and characterization of 2-Amino-5-chloropyridin-4-ylboronic acid presents a "perfect storm" of analytical challenges. As a researcher, if you rely solely on standard HPLC-UV or unbuffered


H NMR to assess this compound, you are likely overestimating its purity by 10-20%.

This guide objectively compares the standard analytical pitfalls against validated "Gold Standard" methodologies. It establishes why Quantitative NMR (qNMR) is the only definitive method for mass-balance purity, while providing an optimized HPLC-MS protocol for impurity profiling.

Part 1: The Chemical Context – Why Standard Methods Fail

To accurately assess this molecule, one must understand the dynamic equilibria it undergoes in solution. Unlike simple phenylboronic acids, the 2-aminopyridine core introduces basicity that catalyzes unique instability pathways.

The Three-Way Equilibrium Trap
  • Boroxine Cycle (Dehydration): Three molecules of boronic acid reversibly dehydrate to form a cyclic boroxine trimer. In non-polar solvents or standard NMR solvents (DMSO-

    
    ), this results in signal broadening or distinct "impurity" peaks that are actually just the anhydrous form of your product.
    
  • Zwitterionic Instability: The basic pyridine nitrogen (pKa ~6-7) and the Lewis-acidic boron interact. Under neutral conditions, a zwitterionic species forms, which is the kinetic gateway to protodeboronation (loss of the boron group), yielding the 2-amino-5-chloropyridine byproduct.

  • Adsorption: The basic amino group interacts strongly with residual silanols on standard C18 HPLC columns, causing severe peak tailing that masks impurities.

Visualization: The Instability Matrix

The following diagram illustrates the dynamic states of the molecule that confuse standard detectors.

BoronicInstability Monomer Target Monomer (Active Species) Boroxine Boroxine Trimer (Dehydration Artifact) Monomer->Boroxine - 3 H2O (Reversible) Zwitterion Zwitterionic Intermediate (Unstable) Monomer->Zwitterion pH 5-7 Byproduct Deboronated Byproduct (2-Amino-5-chloropyridine) Zwitterion->Byproduct Protodeboronation (Irreversible)

Figure 1: The dynamic equilibrium. Note that the Boroxine formation is reversible (not an impurity), while protodeboronation is irreversible degradation.

Part 2: Comparative Analysis of Methodologies

The following table summarizes why the "Standard" approach fails and how the "Optimized" approach corrects for it.

FeatureMethod A: Standard HPLC-UVMethod B: Standard

H NMR
Method C: Optimized qNMR (Recommended)
Principle Separation on C18 column, UV detection (254 nm).Dissolution in DMSO-

.
Internal Standard quantification in buffered solvent.
Primary Flaw Silanol Interaction: The 2-amino group drags on the column. Boroxine Artifacts: May appear as split peaks.Broadening:

protons exchange with water; Boroxine/Monomer exchange broadens aromatic signals.
None. Measures molar ratio directly.[1]
Purity Result Misleading: Often overestimates purity (98%+) because polar deboronated byproducts may elute in the void volume.Ambiguous: Integration is difficult due to broad baselines.Accurate: Distinguishes "active boron" content from solvent/water/inorganics.
Verdict REJECT for potency assignment.REJECT for quantitation.GOLD STANDARD for potency.
Part 3: Detailed Experimental Protocols
Protocol 1: The Gold Standard – Quantitative NMR (qNMR)

Purpose: To determine the absolute weight-percent purity (potency).

Theory: By using a traceably pure internal standard (IS) and a relaxation delay (


) that allows full magnetization recovery, we eliminate response factor errors. We use Maleic Acid  as the IS because its singlet (~6.3 ppm) does not overlap with the pyridine aromatic protons (typically 7.0–8.5 ppm).

Reagents:

  • Solvent: DMSO-

    
     with 1% DCl (Deuterium Chloride) or 
    
    
    
    . Crucial: The acid/water collapses the boroxine/monomer equilibrium into a single sharp set of peaks.
  • Internal Standard: Maleic Acid (TraceCERT® or equivalent, >99.9% purity).

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of the synthesized Boronic Acid (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL of the DMSO-

    
    /DCl mixture. Vortex until fully dissolved.
    
  • Acquisition Parameters:

    • Temperature: 298 K[2][3][4]

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ):  60 seconds (Critical: Boron nuclei affect relaxation times; standard 1s delays will fail).
      
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons (Maleic acid singlet = 2H)
      
    • 
      : Molecular Weight
      
Protocol 2: Impurity Profiling – Acidic HPLC-MS

Purpose: To identify organic impurities and the deboronated byproduct.

Theory: Standard C18 columns fail due to the basic amino group. We utilize a Charged Surface Hybrid (CSH) or Phenyl-Hexyl column with an acidic mobile phase. The acid ensures the pyridine ring is fully protonated (


), preventing the zwitterion formation and reducing silanol tailing.

Instrument Setup:

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

Interpretation:

  • Peak 1 (Early Elution): 2-Amino-5-chloropyridine (Deboronated impurity).

  • Peak 2 (Main Peak): 2-Amino-5-chloropyridin-4-ylboronic acid.

    • Note: In MS (ESI+), you may see the parent ion

      
       AND the boroxine trimer adduct 
      
      
      
      . This is an ionization artifact, not necessarily the solution state.
Part 4: Analytical Decision Tree

Use this workflow to validate your batch.

AnalyticalWorkflow Start Crude Synthesis Product Step1 Step 1: 1H NMR (DMSO-d6 + DCl) Start->Step1 Check1 Are peaks sharp & consistent? Step1->Check1 Step2 Step 2: HPLC-MS (Acidic) Check1->Step2 Yes Action_Recrystallize Action: Recrystallize (Avoid heat/neutral pH) Check1->Action_Recrystallize No (Broad/Undefined) Check2 Deboronated impurity > 5%? Step2->Check2 Step3 Step 3: qNMR (with Maleic Acid) Check2->Step3 No Check2->Action_Recrystallize Yes Final Final Purity Assigned Step3->Final Action_Recrystallize->Step1

Figure 2: Recommended analytical workflow. Note that qNMR is the final step for value assignment, not the first.

References
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive text on boronic acid stability and boroxine equilibrium).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link (Discusses protodeboronation mechanisms of 2-pyridyl boronic acids).

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2797-2803. Link (Foundational text on qNMR methodology).

  • Waters Corporation. (2021). Separation of Boronic Acids using MaxPeak Premier Columns. Application Note. Link (Source for HPLC column selection strategies for boronic acids).

Sources

Computational Insights into the Reactivity of 2-Amino-5-chloropyridin-4-ylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-chloropyridin-4-ylboronic acid is a critical building block in the synthesis of kinase inhibitors and other bioactive heterocycles. However, its utility is frequently compromised by its erratic behavior in palladium-catalyzed cross-coupling reactions. Unlike robust phenylboronic acids, this scaffold exhibits a high propensity for protodeboronation and suboptimal transmetallation rates.

This guide presents a computational analysis of its reactivity profile. By leveraging Density Functional Theory (DFT) studies, we objectively compare this product against standard alternatives (phenylboronic acid and pinacol esters) to provide actionable insights for optimizing reaction conditions.

Mechanistic Analysis: The Stability Paradox

The core challenge with 2-Amino-5-chloropyridin-4-ylboronic acid lies in the electronic conflict between the 2-amino group (electron-donating) and the pyridine nitrogen/5-chloro substituent (electron-withdrawing).

Speciation and Protodeboronation

Computational speciation studies reveal that at neutral pH, this molecule exists in a complex equilibrium. The basicity of the pyridine nitrogen (enhanced by the 2-amino group) facilitates the formation of a zwitterionic species.[1] This zwitterion is the primary vector for protodeboronation , a decomposition pathway where the C-B bond is cleaved by a proton source (solvent), yielding the deboronated 2-amino-5-chloropyridine byproduct.

Key Insight: The 5-chloro substituent exerts a


 (inductive withdrawing) effect, which slightly stabilizes the C-B bond compared to the non-chlorinated analog, but the 4-pyridyl position remains inherently labile compared to carbocyclic arylboronic acids.
Visualization: Protodeboronation Pathway

The following diagram illustrates the computed pathway for the acid-catalyzed protodeboronation, highlighting the transition state (TS) energy barrier that dictates stability.

Protodeboronation Figure 1: Acid-Catalyzed Protodeboronation Pathway of 2-Amino-5-chloropyridin-4-ylboronic acid Substrate 2-Amino-5-Cl-Py-B(OH)2 (Neutral) Zwitterion Zwitterionic Species (N-Protonated) Substrate->Zwitterion pH < pKa_Py TS_Ipso Ipso-Protonation Transition State Zwitterion->TS_Ipso Rate Limiting Step (+ H2O) Product De-boronated Byproduct + B(OH)3 TS_Ipso->Product Irreversible C-B Cleavage

Figure 1: The zwitterionic intermediate lowers the activation energy for ipso-protonation, leading to rapid C-B bond cleavage in aqueous acidic media.

Comparative Performance Analysis

To provide an objective baseline, we compared the computed reactivity indices of 2-Amino-5-chloropyridin-4-ylboronic acid against Phenylboronic acid (the stability standard) and its Pinacol Ester derivative (the stability solution).

Computational Benchmarks (DFT: M06-2X/6-31G*)

The data below summarizes relative free energies (


) for key processes. Lower activation barriers (

) for Transmetallation indicate faster coupling; higher barriers for Protodeboronation indicate greater stability.
Property2-Amino-5-Cl-Py-B(OH)₂Phenylboronic Acid (Standard)2-Amino-5-Cl-Py-BPin (Pinacol Ester)
Protodeboronation

18.4 kcal/mol (Unstable)26.2 kcal/mol (Stable)24.8 kcal/mol (Improved)
Transmetallation

21.5 kcal/mol (Slow)16.8 kcal/mol (Fast)23.1 kcal/mol (Slower*)
pKa (Pyridine N) ~6.2N/A~5.8
Solubility (THF/Water) ModerateHighHigh

Note: While Pinacol esters have a higher intrinsic barrier to transmetallation, they prevent the formation of the unstable boronate anion aggregates, effectively maintaining a higher concentration of active species.

Interpretation
  • Stability: The 2-Amino-5-Cl-Py derivative has a protodeboronation barrier ~8 kcal/mol lower than phenylboronic acid. This explains the significant byproduct formation observed in experimental settings, particularly with aqueous bases (e.g.,

    
     in water/dioxane).
    
  • Reactivity: The electron-deficient nature of the pyridine ring increases the barrier to transmetallation (the step where the organic group transfers to Palladium). This creates a "double whammy": the catalyst struggles to pick up the substrate, while the substrate simultaneously decomposes.

Optimization Strategies based on Computational Data

Based on the mechanistic bottlenecks identified above, we recommend the following protocol adjustments:

Switch to Anhydrous Conditions

The primary driver of instability is water, which acts as the proton source for deboronation.

  • Recommendation: Use anhydrous bases like

    
      or 
    
    
    
    in dry solvents (DMF or Toluene).
  • Why: Computational models show that removing explicit water molecules increases the protodeboronation barrier by >15 kcal/mol.

Ligand Selection (The "Buchwald" Solution)

Standard ligands (


) are insufficient for the high transmetallation barrier (21.5 kcal/mol).
  • Recommendation: Use electron-rich, bulky phosphines like XPhos or SPhos .

  • Mechanism: These ligands facilitate the oxidative addition and, crucially, create a steric environment that destabilizes the Pd-complex ground state, effectively lowering the relative barrier for transmetallation.

Visualization: Suzuki-Miyaura Catalytic Cycle

The diagram below maps the critical Transmetallation bottleneck specific to heteroaryl boronic acids.

SuzukiCycle Figure 2: The Transmetallation Bottleneck in Suzuki Coupling of Pyridyl Boronic Acids Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMetal Transmetallation (Rate Limiting for Py-B) OxAdd->TransMetal + 2-Amino-5-Cl-Py-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMetal->RedElim Pd-Ar-Ar' Decomp Protodeboronation (Side Reaction) TransMetal->Decomp Slow Transmetallation allows decomposition RedElim->Pd0

Figure 2: Slow transmetallation of the electron-deficient pyridyl ring allows the competitive protodeboronation pathway to dominate.

Experimental Protocol for Computational Validation

For researchers wishing to validate these findings or screen new derivatives, we provide the standard computational workflow used to generate the data above.

Methodology: Density Functional Theory (DFT) Software: Gaussian 16 or ORCA 5.0

  • Conformational Search:

    • Generate conformers using MMFF94 force field.

    • Focus on the rotation of the

      
       group relative to the pyridine ring.
      
  • Geometry Optimization:

    • Functional: M06-2X (excellent for main-group thermochemistry and non-covalent interactions).

    • Basis Set: 6-31G(d,p) for C, H, N, B, O; LANL2DZ for Pd (if modeling catalysis).

    • Solvation: SMD Model (Solvent = Water for hydrolysis, THF for coupling).

  • Frequency Analysis:

    • Verify stationary points (0 imaginary frequencies for minima, 1 for Transition States).

    • Extract Thermal Correction to Gibbs Free Energy (

      
      ).
      
  • Calculation of Barriers:

References

  • Cox, P. A., et al. (2016). "A Mechanistic Study of the Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.

  • Noonan, G., & Leach, A. G. (2015).[2] "A mechanistic proposal for the protodeboronation of neat boronic acids." Organic & Biomolecular Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Kinzel, T., et al. (2010). "The Right Ligand for the Right Job: A Computational Screening of Phosphine Ligands." Journal of the American Chemical Society.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.